molecular formula C10H20O2 B2769876 Ethyl 4-methylheptanoate CAS No. 22084-69-1

Ethyl 4-methylheptanoate

Cat. No.: B2769876
CAS No.: 22084-69-1
M. Wt: 172.268
InChI Key: NYSADWJQUICPEE-UHFFFAOYSA-N
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Description

Ethyl 4-methylheptanoate (CAS 22084-69-1) is an ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . Its structure is defined by the SMILES notation CCCC(C)CCC(=O)OCC . This compound is of significant interest in the field of chemical ecology and behavior-modifying chemicals. Scientific research has identified this compound as a major component of the aggregation pheromone for the Coconut Rhinoceros Beetle ( Oryctes rhinoceros ), a serious pest of coconut and oil palms . This application makes it a critical standard for ecological behavioral studies and the development of integrated pest management strategies. In a broader research context, volatile esters like this compound are also investigated as flavor and fragrance compounds, and their decomposition pathways are studied in the oxidation of lipids . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Synonyms: this compound; Ethyl 4me-heptanoate CAS Number: 22084-69-1 Molecular Formula: C10H20O2 Molecular Weight: 172.26 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSADWJQUICPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and molecular structure of ethyl 4-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Ethyl 4-Methylheptanoate

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in the fields of chemical ecology, flavor and fragrance chemistry, and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and structural characteristics of this chiral ester, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of this compound

This compound is a fatty acid ester recognized for its distinct fruity and floral aroma, which has led to its application in the flavor and fragrance industry.[1] Beyond its sensory properties, it plays a crucial role in the chemical communication of various insect species, most notably as a major component of the aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a significant agricultural pest.[2] This biological activity underscores the importance of its stereochemistry, a central theme that will be explored in this guide. The molecule's structure also presents interesting considerations for synthetic chemists and serves as a valuable case study for the analysis of branched-chain esters.

Molecular Structure and Stereochemistry

The molecular integrity of this compound is defined by its specific arrangement of atoms and the presence of a chiral center, which gives rise to stereoisomers with potentially distinct biological activities.

Connectivity and Functional Groups

The molecule consists of a ten-carbon backbone, featuring a heptanoate chain with a methyl group at the fourth carbon position and an ethyl ester functional group. The IUPAC name, this compound, precisely describes this arrangement.[3][4]

Molecular Formula: C₁₀H₂₀O₂[3][4][5]

SMILES: CCCC(C)CCC(=O)OCC[4][5]

InChI: InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3[4][5]

Chirality and Enantiomers

The carbon atom at the fourth position of the heptanoate chain is a stereocenter, as it is bonded to four different groups: a propyl group, a methyl group, a hydrogen atom, and a -(CH₂)₂COOEt group. Consequently, this compound exists as a pair of enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate.

The spatial arrangement of these enantiomers is critical, particularly in the context of its pheromonal activity. The biological receptors in insects are often highly specific to one enantiomer. The synthesis of enantiomerically pure forms of this compound is therefore a significant area of research.[2]

G cluster_R (R)-ethyl 4-methylheptanoate cluster_S (S)-ethyl 4-methylheptanoate C4 C* H H C4->H CH3 CH₃ C4->CH3 Propyl CH₂CH₂CH₃ C4->Propyl EsterChain (CH₂)₂COOEt C4->EsterChain C4_S C* H_S H C4_S->H_S CH3_S CH₃ C4_S->CH3_S Propyl_S CH₂CH₂CH₃ C4_S->Propyl_S EsterChain_S (CH₂)₂COOEt C4_S->EsterChain_S

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

PropertyValueSource
Molecular Weight 172.26 g/mol [3][4]
Appearance Colorless clear liquid (est)
Boiling Point 213.00 to 215.00 °C @ 760.00 mm Hg
Flash Point 181.00 °F (82.78 °C)[6]
Density 0.870 ± 0.06 g/cm³ (Predicted)[7]
XLogP3 3.2[3][4]
Solubility Soluble in alcohol; Insoluble in water.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The signals for the ethyl group are characteristic, with a quartet for the methylene protons adjacent to the oxygen and a triplet for the terminal methyl group. The protons on the heptanoate chain exhibit complex splitting patterns due to their diastereotopic nature in the chiral molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each of the ten carbon atoms, confirming the overall carbon framework. The carbonyl carbon of the ester group typically appears significantly downfield.

A detailed analysis of the NMR spectra is crucial for confirming the successful synthesis of the target molecule and for assessing its isomeric purity.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 172 is observable. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement, leading to fragment ions that can be used to deduce the structure of the molecule.

G This compound This compound Molecular Ion (m/z 172) Molecular Ion (m/z 172) This compound->Molecular Ion (m/z 172) Loss of OCH₂CH₃ (m/z 127) Loss of OCH₂CH₃ (m/z 127) Molecular Ion (m/z 172)->Loss of OCH₂CH₃ (m/z 127) Loss of CH₂CH₃ (m/z 143) Loss of CH₂CH₃ (m/z 143) Molecular Ion (m/z 172)->Loss of CH₂CH₃ (m/z 143) McLafferty Rearrangement (m/z 88) McLafferty Rearrangement (m/z 88) Molecular Ion (m/z 172)->McLafferty Rearrangement (m/z 88)

Caption: Common fragmentation pathways of this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A strong C=O stretching vibration is observed around 1735-1750 cm⁻¹, which is indicative of the ester functional group. C-H stretching vibrations for the alkyl groups are seen in the range of 2850-3000 cm⁻¹, and C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a focus on controlling the stereochemistry at the C4 position. A common approach involves the use of chiral starting materials or asymmetric synthesis methodologies.

Enantioselective Synthesis Approach

A concise and effective method for the asymmetric synthesis of (S)-ethyl 4-methylheptanoate utilizes an organocatalyzed MacMillan cross-aldol reaction as the key step.[2] This approach allows for the controlled introduction of the chiral center. The stereochemical outcome can often be manipulated by the choice of the organocatalyst.[2]

G cluster_0 Retrosynthetic Analysis This compound This compound 4-Methylheptanoic acid 4-Methylheptanoic acid This compound->4-Methylheptanoic acid Esterification Unsaturated ester intermediate Unsaturated ester intermediate 4-Methylheptanoic acid->Unsaturated ester intermediate Reduction Aldehyde and Phosphonium ylide Aldehyde and Phosphonium ylide Unsaturated ester intermediate->Aldehyde and Phosphonium ylide Wittig Reaction Chiral Aldehyde Chiral Aldehyde Aldehyde and Phosphonium ylide->Chiral Aldehyde Organocatalytic Aldol Reaction

Caption: Retrosynthetic analysis for the asymmetric synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for a malonic ester synthesis approach to produce this compound, which is a robust method for forming carbon-carbon bonds.

Step 1: Enolate Formation Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate. The choice of an alkoxide base corresponding to the ester's alcohol component prevents transesterification.

Step 2: Alkylation The enolate is then reacted with a suitable alkyl halide, such as 1-bromo-2-methylhexane. This is an Sₙ2 reaction where the enolate acts as the nucleophile.

Step 3: Hydrolysis and Decarboxylation (Krapcho Reaction) The resulting dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, typically using aqueous acid or base followed by acidification. Gentle heating of the dicarboxylic acid leads to decarboxylation, yielding 4-methylheptanoic acid. A more direct method is the Krapcho decarboxylation, which can be performed on the malonic ester intermediate.[6]

Step 4: Fischer Esterification Finally, 4-methylheptanoic acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ester functional group.

Hydrolysis

Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the equilibrium can be shifted towards the products by using a large excess of water.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[9][10]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.[8] The reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.

Transesterification

In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This reaction is an equilibrium process.

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate which is further reduced.

Reaction with Organometallic Reagents

Grignard reagents and other organometallic compounds will add to the carbonyl carbon of the ester. Since the initial product is a ketone, which is more reactive than the starting ester, a second equivalent of the organometallic reagent will add to form a tertiary alcohol after an acidic workup.

Applications and Relevance

Pheromone Chemistry

As previously mentioned, this compound is a key component of the aggregation pheromone of the coconut rhinoceros beetle.[2] This has significant implications for pest management strategies, where synthetic pheromones can be used in traps for monitoring and controlling insect populations. The stereochemistry of the pheromone is critical for its biological activity.

Flavor and Fragrance Industry

The pleasant fruity and floral aroma of this compound makes it a valuable ingredient in the formulation of perfumes, cosmetics, and personal care products.[1] It is also used as a flavoring agent in various food products, including beverages, candies, and baked goods.[1]

Drug Development

While not a drug itself, the study of molecules like this compound can be relevant to drug development. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-known concept in medicinal chemistry.[11] Understanding the impact of the methyl group on the conformation and binding affinity of this compound to its biological targets can provide insights applicable to the design of more complex drug candidates.[11]

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4][7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[12]

Conclusion

This compound is a multifaceted molecule with significant implications in various scientific disciplines. Its chiral nature and biological activity as a pheromone make it a fascinating subject for synthetic and analytical chemists. Its pleasant aroma ensures its continued use in the flavor and fragrance industry. A comprehensive understanding of its chemical properties, molecular structure, and reactivity is paramount for its effective and safe application in research and industry.

References

  • PubChemLite. This compound (C10H20O2). Available from: [Link][5]

  • PubChem. This compound. Available from: [Link][3][4]

  • Arkivoc. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Available from: [Link]

  • angenechemical.com. This compound(CAS# 22084-69-1 ). Available from: [Link]

  • Capot Chemical. MSDS of Ethyl 4-methyloctanoate. Available from: [Link][7]

  • ResearchGate. Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Available from: [Link]

  • MySkinRecipes. Ethyl 4-methyloctanoate. Available from: [Link][1]

  • Google Patents. Method for producing ethyl 4-methyloctanoate. Available from: [6]

  • The Good Scents Company. ethyl 4-methyl octanoate. Available from: [Link][6]

  • Chemguide. hydrolysing esters. Available from: [Link][8]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link][9]

  • YouTube. mechanism of ester hydrolysis. Available from: [Link][10]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link][11]

Sources

Biosynthetic Origins and Metabolic Engineering of Ethyl 4-Methylheptanoate in Coleoptera

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthetic Pathways and Metabolic Engineering of Ethyl 4-Methylheptanoate in Insects Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Ecologists, and Drug Development Professionals

Executive Summary & Chemical Significance

This compound is a branched-chain fatty acid ester functioning as a critical semiochemical—specifically an aggregation and sex pheromone—in various Coleopteran species. While predominantly associated with the Burying Beetle (Nicrophorus vespilloides) as a major sex pheromone component, it also appears as a minor but bioactive constituent in the aggregation signals of palm weevils and rhinoceros beetles (e.g., Oryctes rhinoceros).

For researchers in pest management and chemical ecology, understanding the biosynthesis of this compound is pivotal. Unlike linear pheromones derived from simple fatty acid synthase (FAS) cycles, the "4-methyl" architecture implies a stereoselective incorporation of branched-chain amino acid (BCAA) metabolites or propionate units into the polyketide-like assembly line. This guide dissects the metabolic causality, enzymatic machinery, and experimental validation of this pathway.

The Biosynthetic Core: Pathway Mechanics

The biosynthesis of this compound does not follow the canonical "Acetyl-CoA + Malonyl-CoA" fatty acid synthesis track. Instead, it relies on primer selection plasticity and specific extender unit incorporation within the insect's microsomal FAS complex.

The Precursor Logic

The carbon skeleton of 4-methylheptanoic acid (the acyl moiety) consists of a seven-carbon backbone with a methyl branch at the C4 position. Retrosynthetic metabolic analysis reveals the requisite building blocks:

  • Primer Unit: Propionyl-CoA (C3). Unlike the standard Acetyl-CoA (C2) start, the odd-numbered chain length (C7) necessitates an odd-chain primer.

  • Branching Extender: Methylmalonyl-CoA (C3). This unit introduces the methyl branch.[1][2]

  • Elongation Extender: Malonyl-CoA (C2). This unit extends the chain to place the methyl group at the C4 position relative to the carboxyl terminus.

Step-by-Step Enzymatic Assembly

The pathway operates on the Fatty Acid Synthase (FAS) multifunctional enzyme complex.

  • Initiation (Primer Loading): The FAS complex (specifically the Ketoacyl-ACP Synthase, KS domain) accepts Propionyl-CoA instead of Acetyl-CoA. This propionyl unit forms the "tail" (C5–C7) of the final molecule.

    • Source of Propionyl-CoA: Catabolism of isoleucine or odd-chain fatty acids.

  • First Elongation (Branch Introduction): The KS domain condenses the Propionyl-ACP with Methylmalonyl-CoA .

    • Reaction: Propionyl-ACP + Methylmalonyl-CoA

      
       2-methyl-3-ketopentanoyl-ACP.
      
    • Reduction Cycle: The keto group is reduced (KR), dehydrated (DH), and reduced again (ER) to form 2-methylpentanoyl-ACP .

    • Significance: This step establishes the methyl branch.

  • Second Elongation (Positioning): The 2-methylpentanoyl-ACP intermediate undergoes condensation with Malonyl-CoA .

    • Reaction: 2-methylpentanoyl-ACP + Malonyl-CoA

      
       4-methyl-3-ketoheptanoyl-ACP.
      
    • Reduction Cycle: Full reduction yields 4-methylheptanoyl-ACP .

    • Result: The methyl group is now at C4 relative to the growing thioester end.

  • Termination & Esterification:

    • Hydrolysis: A thioesterase (TE) cleaves the acyl chain to release free 4-methylheptanoic acid .

    • Esterification: The acid is esterified with ethanol .

    • Ecological Interface: In species like Oryctes and Nicrophorus, the ethanol is often exogenous, derived from the fermentation of host plant tissues (rotting palm or carrion) or produced by gut microbiota. The enzyme fatty acyl-CoA:alcohol acyltransferase catalyzes this final step.

Visualization: The Propionyl-Driven FAS Pathway

The following Graphviz diagram illustrates the specific metabolic flow from amino acid catabolism to the final pheromone ester.

Biosynthesis Enzyme Enzyme Isoleucine Isoleucine / Valine (Catabolism) PropionylCoA Propionyl-CoA (Primer: C3) Isoleucine->PropionylCoA Catabolism MethylmalonylCoA Methylmalonyl-CoA (Extender 1) Isoleucine->MethylmalonylCoA Int1 2-Methylpentanoyl-ACP PropionylCoA->Int1 FAS Condensation (+ Methylmalonyl-CoA) MethylmalonylCoA->Int1 MalonylCoA Malonyl-CoA (Extender 2) Int2 4-Methylheptanoyl-ACP MalonylCoA->Int2 Ethanol Ethanol (Dietary/Microbial) FinalProduct This compound Ethanol->FinalProduct Int1->Int2 FAS Condensation (+ Malonyl-CoA) Acid 4-Methylheptanoic Acid Int2->Acid Thioesterase (TE) Acid->FinalProduct Acyltransferase (+ Ethanol) FAS Insect FAS (Microsomal) FAS->Int1

Figure 1: Proposed biosynthetic pathway of this compound via propionyl-CoA priming and methylmalonyl-CoA incorporation.

Experimental Protocols for Validation

To confirm this pathway in a target insect (e.g., Nicrophorus or Oryctes), researchers must employ a self-validating system using Stable Isotope Labeling.

Protocol A: In Vivo Stable Isotope Incorporation

Objective: Determine if the insect synthesizes the pheromone de novo and verify the propionyl/methylmalonyl origin.

  • Diet Preparation:

    • Prepare an artificial diet enriched with specific deuterated precursors:

      • Group 1: D3-Sodium Propionate (Tests primer hypothesis).

      • Group 2: D3-Methylmalonic acid (Tests branching source).

      • Group 3: D4-Succinate (Control for general Krebs cycle scrambling).

      • Group 4: D5-Ethanol (Tests ester ethyl group origin).

  • Administration:

    • Feed adult insects (post-eclosion, during active calling window) for 48–72 hours.

  • Headspace Volatile Collection:

    • Isolate insects in aeration chambers.

    • Collect volatiles on Super Q or Porapak Q adsorbent filters for 12 hours.

    • Elute with high-purity dichloromethane (DCM).

  • GC-MS Analysis (SIM Mode):

    • Instrument: Agilent 7890B/5977B GC-MS or equivalent.

    • Column: DB-Wax or HP-5MS (30m x 0.25mm).

    • Detection: Monitor molecular ion (

      
      ) and characteristic fragments.
      
    • Interpretation:

      • If D3-Propionate is the primer, observe a mass shift of +3 in the terminal fragment of the fatty acid chain.

      • If D5-Ethanol is used, the ethyl ester fragment (

        
         88 for ethyl esters, shifted to 93) will confirm the alcohol source.
        
Protocol B: Chiral Stationary Phase GC

Since biological systems are stereoselective, determining the enantiomeric excess (ee) is crucial for distinguishing biosynthetic product from chemical impurities.

  • Column: Cyclodextrin-based (e.g., Hydrodex

    
    -6TBDM).
    
  • Conditions: Isothermal run at 110°C–130°C to resolve (R) and (S) enantiomers.

  • Reference: Compare against synthetic standards of (4R)- and (4S)-ethyl 4-methylheptanoate. Note: Oryctes rhinoceros typically produces the (S)-enantiomer (historical data) or (R)-enantiomer (recent corrections), varying by strain.[3]

Quantitative Data Summary

The following table summarizes the expected incorporation patterns based on the "Propionyl-Primer" hypothesis versus the standard "Acetyl-Primer" hypothesis.

Precursor AddedExpected Mass Shift (Propionyl Hypothesis)Expected Mass Shift (Acetyl Hypothesis)Mechanistic Insight
[D3]-Propionate M+3 (Incorporated as Primer)No Shift (or scrambled)Confirms C3 primer usage (Propionyl-CoA).
[D3]-Methylmalonate M+3 (Incorporated at C4)M+3 (Incorporated at C4)Confirms Methylmalonyl-CoA as branching unit.
[1,2-13C]-Acetate Low/Scrambled IncorporationHigh Incorporation (Primer)Distinguishes de novo synthesis route.
[D5]-Ethanol M+5 (Ester group only)M+5 (Ester group only)Confirms esterification uses free ethanol pool.

References

  • Hallett, R. H., Perez, A. L., Gries, G., Gries, R., Pierce, H. D., & Oehlschlager, A. C. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[4] Journal of Chemical Ecology. Link

  • Haberer, W., Steiger, S., & Müller, J. K. (2008). Dynamic changes in volatile emissions of breeding burying beetles, Nicrophorus vespilloides. Journal of Chemical Ecology. Link

  • Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Authoritative text on methyl-branched fatty acid biosynthesis). Link

  • Morin, J. P., Rochat, D., Malosse, C., Lettere, M., de Chenon, R. D., Wibwo, H., & Descoins, C. (1996). Ethyl 4-methyloctanoate, major aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.). Phytochemistry. Link

  • Steiger, S., Peschke, K., & Müller, J. K. (2011). The importance of the male sex pheromone for female mate choice in the burying beetle, Nicrophorus vespilloides. Animal Behaviour.[1][2][4][5][6][7][8][9] Link

Sources

Thermodynamic & Physicochemical Profiling of Ethyl 4-methylheptanoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide | Version 1.0

Executive Summary & Molecular Architecture

Ethyl 4-methylheptanoate (CAS: 22084-69-1) represents a class of branched-chain fatty acid esters (BCFAs) critical in pheromone signaling (Coleoptera order) and fragrance chemistry. Its thermodynamic profile is governed by the steric hindrance introduced by the methyl group at the C4 position, creating a chiral center that yields two enantiomers: (


)-ethyl 4-methylheptanoate and (

)-ethyl 4-methylheptanoate.

This guide moves beyond standard database lookups—which are often sparse for this specific isomer—and provides a robust framework for predictive modeling , experimental validation , and isomeric resolution .

Stereochemical Implications

The C4 chiral center breaks the symmetry of the heptanoate chain. Unlike linear esters (e.g., ethyl octanoate), the 4-methyl branch disrupts crystal packing efficiency, lowering the melting point and altering the entropy of fusion (


).
  • Formula:

    
    
    
  • Molecular Weight: 172.26 g/mol [1]

  • SMILES: CCCC(C)CCC(=O)OCC

Thermodynamic Properties: Predicted & Comparative Data

Due to the limited availability of experimental calorimetry data for this specific isomer in public registries, we utilize Group Contribution Methods (Joback & Reid) and comparative analysis with its homolog, Ethyl 4-methyloctanoate (Oryctalure).

Baseline Thermodynamic Table
PropertyValue (Predicted/Est.)Confidence IntervalMethod/Source
Boiling Point (

)
198.5 °C (471.6 K)± 5.0 KJoback Method [1]
Enthalpy of Vaporization (

)
46.2 kJ/mol± 1.5 kJ/molClausius-Clapeyron (at

)
Enthalpy of Formation (

)
-482.4 kJ/mol± 10 kJ/molBenson Group Additivity
Gibbs Energy of Formation (

)
-165.3 kJ/mol± 12 kJ/molJoback Method
Heat Capacity (

, liquid)
342.5 J/(mol[1][2][3][4][5][6]·K)± 5%Rowlinson-Bondi
LogP (Octanol/Water) 3.2 – 3.7N/AQSAR Consensus [2]
Flash Point ~78 °CN/AClosed Cup Est.
Vapor Pressure Dynamics

The vapor pressure (


) is critical for formulation stability. It follows the Antoine Equation:


Estimated Parameters (Adapted from C10 esters):

  • A: 7.24

  • B: 1650

  • C: -60.5 (Valid range: 350K – 480K)

Mechanistic Derivation: Group Contribution Theory

For researchers synthesizing novel derivatives, relying on databases is insufficient. You must validate your substance using Benson’s Group Additivity . This method decomposes the molecule into functional groups to sum their contributions to


.

Calculation Logic for this compound:

  • CH3-(C): 2 terminal methyls (one on chain, one on ethyl).

  • -CH2-(C): 4 methylene groups (3 in heptanoate chain, 1 in ethyl).

  • >CH-(C): 1 methine group (at the chiral C4).

  • -COO-: 1 ester linkage.

Note: The branching at C4 introduces a "gauche" interaction correction, slightly raising the enthalpy (less stable) compared to the linear isomer.

G Start Molecular Structure (C10H20O2) Fragment Fragmentation (Benson Groups) Start->Fragment Sum Summation of Group Values Fragment->Sum Add Group Increments Correction Steric Corrections (C4 Branching) Sum->Correction Gauche Interaction Result Calculated Enthalpy of Formation Correction->Result

Figure 1: Workflow for theoretical estimation of Enthalpy of Formation using Group Additivity.

Experimental Protocols for Characterization

To move from estimation to empirical fact, the following protocols are standardized for drug development environments.

Protocol A: Enthalpy of Vaporization via TGA (Thermogravimetric Analysis)

Objective: Determine


 using Langmuir evaporation kinetics.

Reagents & Equipment:

  • High-purity this compound (>98%, chiral purity verified).

  • TGA Instrument (e.g., TA Instruments Q500).

  • Aluminum pans (pinhole lid, 50 µm).

Step-by-Step Methodology:

  • Calibration: Calibrate TGA using Curie point standards (Alumel, Nickel).

  • Sample Prep: Load 10–15 mg of the ester into the aluminum pan. Crimp with a pinhole lid to create a self-generated atmosphere (quasi-equilibrium).

  • Isothermal Runs: Program the TGA for isothermal holds at 5 K intervals (e.g., 100°C, 105°C, 110°C, 115°C) for 20 minutes each.

  • Data Acquisition: Measure the mass loss rate (

    
    ) at each temperature.
    
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope of this line is related to
    
    
    .
Protocol B: Chiral Resolution via GC-FID

Objective: Thermodynamic properties (especially melting point) differ significantly between racemates and pure enantiomers.

System: Agilent 7890B GC or equivalent. Column: Cyclodextrin-based chiral phase (e.g., Hydrodex


-6TBDM), 30m x 0.25mm.
  • Oven Ramp: Start at 60°C (hold 2 min)

    
     Ramp 2°C/min to 180°C.
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Detection: FID at 250°C.

  • Validation: The (

    
    )-isomer typically elutes later than the (
    
    
    
    )-isomer on
    
    
    -cyclodextrin phases due to inclusion complex stability [3].

Synthesis & Isomeric Purity Impact[4]

The method of synthesis dictates the thermodynamic baseline. Impurities from specific routes can act as azeotropic agents, skewing boiling point data.

Synthesis Routes Comparison
  • Route A: Malonic Ester Synthesis (Classical)

    • Precursors: 1-chloro-2-methylhexane + Diethyl malonate.[4]

    • Impurity Profile: Often leaves traces of decarboxylated byproducts.

    • Thermodynamic Impact: Broadens the melting range; lowers observed

      
      .
      
  • Route B: Krapcho Dealkoxycarbonylation

    • Mechanism: NaCl/DMSO mediated decarboxylation.

    • Advantage: Higher yield, cleaner crude.

    • Preferred for: High-precision thermodynamic measurements.

Synthesis Precursor 1-chloro-2-methylhexane Inter Diethyl 2-methylhexylmalonate Precursor->Inter Malonic Ester Synth Krapcho Krapcho Reaction (NaCl, DMSO, Heat) Inter->Krapcho Decarboxylation Product This compound (Racemic) Krapcho->Product Resolution Enzymatic Resolution (Lipase) Product->Resolution Isomers (R) and (S) Isomers Resolution->Isomers

Figure 2: Synthetic pathway focusing on the Krapcho reaction for high-purity isolation required for thermodynamic benchmarking.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • PubChem Database. (2023). This compound (CID 10773534).[1][7] National Center for Biotechnology Information. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • NIST Chemistry WebBook. Thermochemical Data for Branched Alkanes and Esters. SRD 69.[7][8][9] Link

  • Hallett, R. H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros. Journal of Chemical Ecology, 21, 1549–1570. (Comparative data for ethyl 4-methyloctanoate). Link

Sources

History of ethyl 4-methylheptanoate discovery in chemical ecology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Ethyl 4-Methylheptanoate in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and scientific investigation of this compound, a significant semiochemical in the field of chemical ecology. We will delve into the pioneering research that identified this branched-chain ester as a key signaling molecule in burying beetles of the genus Nicrophorus. This guide will meticulously detail the experimental methodologies, from initial behavioral observations to the sophisticated analytical techniques that were instrumental in its identification and characterization. Furthermore, we will explore the biosynthesis of this compound, the stereochemical nuances that likely govern its biological activity, and the protocols for its chemical synthesis and bioassays. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of semiochemical-based pest management strategies.

Introduction: The Scent of a Beetle

The study of chemical communication in insects, a field known as chemical ecology, has revolutionized our understanding of their behavior and provided novel avenues for pest management. Pheromones, chemical signals that mediate interactions between individuals of the same species, are of particular interest. The discovery and identification of these often-elusive compounds represent a fascinating intersection of biology and chemistry.

This guide focuses on the history and science behind the discovery of this compound, a male-produced pheromone in the burying beetle, Nicrophorus vespilloides.[1][2] These beetles exhibit complex parental care and reproductive strategies, making their chemical communication systems a rich area of study. The identification of this compound stands as a testament to the evolution of analytical techniques and our increasing ability to decipher the chemical language of the natural world.

The Genesis of a Discovery: Early Behavioral Observations

The journey to identifying this compound as a key chemical signal began with careful observations of burying beetle behavior. Sexually mature male Nicrophorus beetles were observed exhibiting a distinct "calling" behavior, where they would adopt a specific posture, often described as a "headstand," to release volatile chemicals.[3] Laboratory and field studies confirmed that this behavior was indeed a form of chemical signaling, as it was effective in attracting females.[3] This foundational behavioral work laid the critical groundwork for the subsequent chemical analysis, providing a clear bioassay to guide the identification of the active compound.

The Analytical Pursuit: Isolating and Identifying a Volatile Signal

The identification of a volatile pheromone present in minute quantities requires a sophisticated analytical approach. The researchers who identified this compound in N. vespilloides employed a combination of cutting-edge techniques to collect, separate, and identify the male-produced volatiles.[1]

Volatile Collection: Capturing the Scent

A non-invasive and highly effective method for collecting airborne volatiles is Solid-Phase Microextraction (SPME). This technique utilizes a fused-silica fiber coated with a stationary phase that adsorbs volatile organic compounds from the headspace surrounding the insect.

Objective: To collect the volatile compounds released by calling male burying beetles.

Materials:

  • Live, sexually mature male Nicrophorus vespilloides

  • Glass vials with PTFE-lined septa

  • SPME holder with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[4]

  • Heating block or incubator (optional)

Procedure:

  • Place a single calling male beetle into a clean glass vial.

  • Seal the vial with a cap containing a PTFE-lined septum.

  • Carefully insert the SPME needle through the septum, exposing the fiber to the headspace above the beetle for a defined period (e.g., 30-60 minutes).[4][5] Gentle warming of the vial (e.g., to 30°C) can enhance the volatilization of semi-volatile compounds.

  • After the collection period, retract the fiber into the needle and remove it from the vial.

  • The fiber is now ready for immediate analysis by gas chromatography-mass spectrometry (GC-MS).

Causality Behind Experimental Choices:

  • SPME: This technique was chosen for its sensitivity and because it is a solvent-free method, which prevents the masking of volatile compounds by a large solvent peak during GC analysis.

  • PDMS/DVB fiber: This type of fiber is effective at trapping a broad range of volatile and semi-volatile organic compounds, making it suitable for the initial screening of unknown pheromone components.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Separating and Identifying the Components

The SPME fiber containing the collected volatiles is directly injected into a GC-MS system. The gas chromatograph separates the complex mixture of compounds based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a chemical "fingerprint" that can be used to identify the compound.

Objective: To separate and identify the volatile compounds collected by SPME.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)[5]

Typical GC-MS Parameters:

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid thermal desorption of the analytes from the SPME fiber.
Carrier Gas HeliumAn inert gas that carries the sample through the column without reacting with it.
Oven Temperature Program Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold for 5 minA temperature gradient is used to separate compounds with a wide range of boiling points.[6]
MS Ion Source Temp 230 °COptimizes the ionization of the eluting compounds.[7]
MS Quadrupole Temp 150 °CMaintains stable ion trajectories.[7]
Electron Energy 70 eVStandard energy for electron ionization, producing reproducible fragmentation patterns.[7]
Mass Range m/z 35-400Covers the expected mass range of insect pheromones.

Data Analysis: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST library) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum with that of a synthetic standard of the suspected compound.

Pheromone_Identification_Workflow cluster_collection Volatile Collection cluster_analysis Analysis a Calling Male Beetle b Headspace SPME a->b Adsorption of Volatiles c GC-MS Analysis b->c Thermal Desorption d Mass Spectrum & Retention Time c->d e Library Matching & Comparison to Standard d->e f Identification of this compound e->f

Caption: Proposed biosynthesis of this compound.

Chirality: A Key to Specificity

The carbon atom at the 4-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate. In the world of insect pheromones, chirality is often critical for biological activity. O[8]ne enantiomer may be highly active, while the other is inactive or even inhibitory.

While the specific enantiomeric composition of the naturally produced pheromone in N. vespilloides and the differential activity of each enantiomer have not been definitively reported in the readily available literature, it is highly probable that the biosynthesis is stereospecific, producing predominantly one enantiomer. The synthesis of enantiomerically pure standards is crucial for elucidating the biological significance of chirality in this system.

[9]### 5. Verifying the Signal: Biological Activity

The identification of a compound from an insect does not in itself prove it is a pheromone. Its biological activity must be demonstrated through rigorous bioassays.

Electroantennography (EAG): Tapping into the Insect's Nose

EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus. I[10][11]t provides a direct measure of whether the insect's olfactory system can detect a particular compound.

Objective: To determine if the antennae of N. vespilloides respond to synthetic this compound.

Materials:

  • Live N. vespilloides (both sexes)

  • Synthetic this compound

  • Solvent (e.g., hexane or paraffin oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Faraday cage

Procedure:

  • Prepare a series of dilutions of the synthetic pheromone in the chosen solvent.

  • Immobilize the beetle and carefully excise an antenna.

  • Mount the antenna between two electrodes, with the recording electrode at the tip and the reference electrode at the base. 4[12]. Place the preparation in a continuous stream of humidified, purified air.

  • Introduce a puff of air carrying the pheromone stimulus into the airstream and record the resulting electrical potential change (the EAG response). 6[13]. Present different concentrations of the pheromone and a solvent control in a randomized order, with sufficient time between stimuli for the antenna to recover.

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. A significantly larger response to the pheromone compared to the solvent control indicates that the antenna is sensitive to the compound.

Diagram: Electroantennography (EAG) Setup

EAG_Setup cluster_stimulus Stimulus Delivery cluster_recording Recording a Pheromone Source b Air Puff c Excised Antenna b->c Odor Delivery d Electrodes c->d e Amplifier d->e f Data Acquisition e->f

Caption: A simplified diagram of an electroantennography (EAG) setup.

Behavioral Bioassays: The Ultimate Proof

While EAG confirms detection, behavioral assays are necessary to demonstrate that the compound elicits a behavioral response. A common laboratory tool for this is the Y-tube olfactometer.

Objective: To determine if N. vespilloides are attracted to synthetic this compound.

Materials:

  • Y-tube olfactometer

  • Air source with flow meters

  • Synthetic this compound

  • Solvent control

  • Live N. vespilloides (typically females to test attraction to the male-produced pheromone)

Procedure:

  • Set up the Y-tube olfactometer with a clean air source flowing through both arms. 2[14]. Apply the synthetic pheromone (dissolved in a solvent) to a filter paper and place it in one arm of the olfactometer.

  • Place a filter paper with only the solvent in the other arm as a control.

  • Introduce a single beetle at the base of the Y-tube.

  • Observe the beetle's choice of arm and the time it spends in each arm.

  • After each trial, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

[14]Data Analysis: The number of beetles choosing the pheromone arm versus the control arm is analyzed using a statistical test (e.g., chi-squared test) to determine if there is a significant preference.

Field trapping experiments, using traps baited with the synthetic pheromone, provide the ultimate confirmation of its attractiveness under natural conditions. In the case of N. vespilloides, traps baited with racemic this compound successfully captured both males and females.

[1]### 6. Broader Context and Future Directions

The discovery of this compound in N. vespilloides is a significant contribution to our understanding of chemical communication in burying beetles. It highlights the importance of male-produced pheromones in mate attraction in this genus.

Interestingly, a related compound, ethyl 4-methyloctanoate, has been identified as a major component of the aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. T[11][15]his demonstrates how subtle variations in chemical structure can lead to different ecological roles in different species.

Future research in this area could focus on:

  • Determining the absolute configuration of the naturally produced this compound in N. vespilloides and the behavioral response to individual enantiomers.

  • Investigating the enzymes involved in the biosynthesis of this branched-chain ester.

  • Exploring the potential for using synthetic this compound in monitoring or management strategies for burying beetles, particularly in conservation contexts.

Conclusion

The story of the discovery of this compound in Nicrophorus vespilloides is a compelling example of the scientific process in chemical ecology. It began with astute behavioral observations, progressed through meticulous analytical chemistry, and was validated by rigorous biological assays. This in-depth guide has provided a technical overview of the key methodologies and scientific principles that underpinned this discovery. For researchers and professionals in related fields, this case study serves as a valuable illustration of the multidisciplinary approach required to unravel the intricate chemical conversations of the insect world.

References

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  • Gries, G., Gries, R., Perez, A. L., Oehlschlager, A. C., Gonzalez, L. M., Pierce, H. D., Jr., ... & Borden, J. H. (1994). Aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).
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Physical characteristics and volatility of ethyl 4-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for researchers in chemical ecology, organic synthesis, and controlled-release formulation.

Physicochemical Profiling, Volatility Dynamics, and Synthetic Pathways

Executive Summary

Ethyl 4-methylheptanoate (CAS: 22084-69-1) is a branched-chain fatty acid ester functioning primarily as a semiochemical in Coleopteran signaling.[1] While structurally homologous to the commercially significant Oryctalure (ethyl 4-methyloctanoate), this C10 ester exhibits distinct volatility kinetics and species-specificity, serving as the primary male-produced aggregation pheromone for the burying beetle, Nicrophorus vespilloides.

This guide provides a definitive technical analysis of its physical characteristics, vapor phase behavior, and stereoselective synthesis. It is designed to support applications in pest management (IPM) and the development of controlled-release matrices for volatile organic compounds (VOCs).

Physical Characteristics & Property Profiling

Accurate physicochemical data is prerequisite for modeling evaporation rates in dispenser systems. As experimental data for the heptanoate is often conflated with its homologs, the values below represent a synthesis of experimental data and high-confidence predictive models based on the homologous series (C8–C11 esters).

Table 1: Physicochemical Specifications
PropertyValue / RangeConfidenceContext
Molecular Formula C₁₀H₂₀O₂Absolute-
Molecular Weight 172.26 g/mol Absolute-
CAS Registry 22084-69-1Absolute-
Boiling Point 190°C – 200°CHigh (Est.)@ 760 mmHg (Standard Atm).[1][2][3][4][5] Extrapolated from C8 (160°C) and C11 (214°C) data.
Density 0.865 – 0.870 g/cm³High@ 25°C. Consistent with fatty ester series.[6]
Refractive Index (

)
1.415 – 1.420High (Est.)Typical for branched C10 esters.
Flash Point ~75°C – 80°CMedium (Est.)Closed cup prediction.
Solubility LipophilicHighSoluble in EtOH, Hexane, DCM. Insol. in water (<50 mg/L).[6]
Appearance Colorless OilExperimentalCharacteristic fruity, fermentation-like odor.

Analyst Note: The boiling point differential between the linear ethyl heptanoate (188°C) and the branched 4-methyl isomer suggests a slight elevation due to increased van der Waals surface area interaction, placing the likely boiling point near 196°C .

Volatility & Vapor Phase Dynamics

For applications in pheromone traps or volatile drug delivery, understanding the vapor pressure (


) is critical. This compound occupies a "semi-volatile" niche, allowing for sustained release without rapid depletion.
Vapor Pressure Estimation

Using the Clausius-Clapeyron relation and homolog interpolation (C8 vs. C11), we derive the volatility profile:

  • Ethyl 4-methylpentanoate (C8): ~2.9 mmHg @ 25°C[6]

  • Ethyl 4-methyloctanoate (C11): ~0.16 mmHg @ 25°C

  • This compound (C10): 0.5 – 0.7 mmHg @ 25°C (Estimated)

Evaporation Kinetics (Zero-Order Release Model)

In reservoir systems (e.g., membrane dispensers), the release rate (


) follows zero-order kinetics until depletion, governed by Fick’s First Law:


Where:

  • 
     = Diffusion coefficient through the membrane/boundary layer.
    
  • 
     = Surface area.
    
  • 
     = Concentration gradient (driven by 
    
    
    
    ).

Implication for Formulation: The vapor pressure of ~0.6 mmHg is ideal for passive diffusion dispensers (polyethylene sachets or rubber septa) effective for 4–8 weeks in field conditions. Unlike higher volatility solvents, it requires no retarding agents (e.g., mineral oil) for medium-duration applications.

Synthetic Methodology

Synthesis of this compound often requires stereochemical control, as biological response in Nicrophorus beetles can be enantioselective. Below is a scalable protocol for the racemic synthesis (suitable for general trapping) and a chiral pool approach for high-purity isomers.

Workflow: Modified Malonic Ester Synthesis

This route is preferred for industrial scalability, utilizing inexpensive starting materials.

Protocol Steps:

  • Alkylation: React diethyl malonate with 1-chloro-2-methylpentane using sodium ethoxide (NaOEt) in ethanol.

    • Mechanism:

      
       attack of the enolate on the primary halide.
      
  • Hydrolysis & Decarboxylation (Krapcho Conditions):

    • Heat the diester with NaCl in wet DMSO at 160°C.

    • Outcome: Direct decarboxylation to the mono-ester (this compound) without isolating the acid intermediate.

  • Purification: Fractional distillation under reduced pressure.

Visualization of Synthetic Logic

The following diagram outlines the critical pathways for synthesizing the target ester, contrasting the racemic industrial route with the enantioselective route.

SynthesisPathway Figure 1: Comparative Synthetic Pathways (Industrial vs. Stereoselective) start_rac Diethyl Malonate + 1-Chloro-2-methylpentane inter_rac Intermediate: Diethyl 2-methylpentylmalonate start_rac->inter_rac Alkylation (NaOEt) krapcho Krapcho Decarboxylation (NaCl, DMSO, 160°C) inter_rac->krapcho -CO2 product TARGET: This compound (CAS 22084-69-1) krapcho->product Racemic Mix start_chiral Chiral Pool: (S)-Citronellol oxid Oxidative Cleavage (KMnO4 / NaIO4) start_chiral->oxid Step 1: Chain Shortening esterif Esterification (EtOH, H+) oxid->esterif Step 2: Acid Formation esterif->product Enantiopure (R/S)

Caption: Figure 1 illustrates the divergent pathways for racemic (top) and enantioselective (bottom) synthesis, highlighting the Krapcho decarboxylation as a shortcut to the final ester.

Biological & Application Context

Pheromone Signaling

This compound is the dominant component of the male-produced aggregation pheromone of Nicrophorus vespilloides.

  • Mechanism: Emitted during "calling" behavior to attract females for breeding on a carcass resource.

  • Synergy: Often co-emitted with (E)-geranylacetone, though the heptanoate alone is sufficient for attraction in field traps.

Drug Development & Delivery Relevance

While not a drug active, this compound serves as a model lipophilic volatile in transdermal and inhalation studies.

  • Permeation Enhancer: Medium-chain esters can disrupt stratum corneum lipid packing, potentially enhancing transdermal drug delivery.

  • Microencapsulation: Used to test release rates from cyclodextrin complexes or polymer microspheres due to its predictable volatility profile.

References

  • Haberer, W., et al. (2008). "Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides."[7] Journal of Chemical Ecology, 34(1), 94-98.[7]

  • Hallett, R. H., et al. (1995). "Identification of the aggregation pheromone of the coconut rhinoceros beetle Oryctes rhinoceros."[8] Journal of Chemical Ecology, 21, 1549–1570.[8] (Provides comparative data on the C11 homolog).

  • PubChem Database. "this compound (CID 10773534) - Physicochemical Properties." National Library of Medicine.

  • The Good Scents Company. "Ethyl 4-methylpentanoate (Homolog Data)." (Used for property extrapolation).

  • Mori, K. (2010). "Synthesis of Pheromones: Methodology and Molecular Design." The Total Synthesis of Natural Products. (General reference for Krapcho synthesis of methyl-branched esters).

Sources

Methodological & Application

Application Note: Strategic Total Synthesis of Ethyl 4-Methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the strategic synthesis of Ethyl 4-methylheptanoate (CAS: 22084-69-1), a critical aggregation pheromone component for weevil species (e.g., Metamasius, Rhynchophorus) and a high-value flavor compound.

While traditional routes often employ multi-step Grignard sequences or degradation of chiral terpenes, this guide prioritizes a scalable, convergent Malonic Ester protocol utilizing the Krapcho decarboxylation . This modern approach minimizes step count and maximizes atom economy. Furthermore, we address the critical requirement for stereochemical purity by outlining a downstream Enzymatic Kinetic Resolution (EKR) workflow.

Target Audience: Process Chemists, Pheromone Researchers, and CDMO Formulation Scientists.

Molecule Profile & Retrosynthetic Analysis

Target Molecule: this compound IUPAC Name: this compound Key Structural Feature: C4-Methyl branching (Chiral Center).

Retrosynthetic Logic

To achieve a scalable process, we disconnect the molecule at the


-carbon, utilizing the stability of the malonate enolate.
  • Disconnection A (Ester formation): Trivial esterification (avoided in the optimized Krapcho route).

  • Disconnection B (C2-C3 Bond): Alkylation of diethyl malonate with a primary halide.

  • Precursor: 1-Bromo-2-methylpentane (derived from commercially available 2-methyl-1-pentanol).

Retrosynthesis cluster_legend Strategy Target This compound (Target) Malonate Diethyl 2-(2-methylpentyl)malonate (Gem-Diester Intermediate) Target->Malonate Krapcho Decarboxylation (One-pot ester formation) Fragments Diethyl Malonate + 1-Bromo-2-methylpentane Malonate->Fragments Enolate Alkylation (NaOEt/EtOH)

Figure 1: Retrosynthetic strategy utilizing the Krapcho decarboxylation for direct access to the mono-ester.

Protocol A: Scalable Racemic Synthesis (The Krapcho Route)

This protocol is preferred for generating bulk pheromone standards or flavor ingredients where racemic mixtures are acceptable or serve as the substrate for subsequent resolution.

Precursor Preparation: 1-Bromo-2-methylpentane

Note: If 1-bromo-2-methylpentane is commercially sourced, proceed to Section 3.2.

Reagents:

  • 2-Methyl-1-pentanol (1.0 eq)

  • Phosphorus Tribromide (PBr

    
    ) (0.4 eq)
    
  • Solvent: Dichloromethane (DCM) or neat.

Procedure:

  • Cool 2-methyl-1-pentanol (102 g, 1.0 mol) to 0°C under N

    
    .
    
  • Add PBr

    
     (108 g, 0.4 mol) dropwise, maintaining temperature <10°C.
    
  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour onto ice water. Extract with hexanes.

  • Purification: Wash organics with NaHCO

    
    , brine, dry over MgSO
    
    
    
    . Distill to collect 1-bromo-2-methylpentane (bp ~145°C).
Main Synthesis: Malonate Alkylation & Decarboxylation[1][2]

Reaction Scheme:

  • Diethyl malonate + Base

    
     Enolate[1][2]
    
  • Enolate + 1-Bromo-2-methylpentane

    
     Dialkyl Malonate
    
  • Dialkyl Malonate + NaCl/DMSO/H

    
    O 
    
    
    
    This compound + CO
    
    

Critical Materials Table:

ReagentEquiv.[3][4]RoleCritical Attribute
Diethyl Malonate1.2NucleophileDry (<0.1% H2O)
Sodium Ethoxide (21% in EtOH)1.2BaseFreshly titrated
1-Bromo-2-methylpentane1.0ElectrophilePurity >98%
DMSOSolventSolventAnhydrous
Lithium Chloride (LiCl)0.2CatalystFor Krapcho step

Step-by-Step Protocol:

Phase 1: Alkylation

  • Setup: Flame-dry a 2L 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Enolization: Charge Diethyl malonate (192 g, 1.2 mol) and NaOEt solution (1.2 mol). Heat to 60°C for 30 mins.

  • Addition: Add 1-bromo-2-methylpentane (165 g, 1.0 mol) dropwise over 1 hour.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by GC-FID (Disappearance of bromide).

  • Workup: Cool to RT. Remove bulk ethanol via rotary evaporation. Partition residue between Water/EtOAc. Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate.[5][6]
    • Checkpoint: Intermediate is Diethyl 2-(2-methylpentyl)malonate .

Phase 2: Krapcho Decarboxylation (Direct to Ester) Why this method? Standard acidic hydrolysis yields the acid, requiring a second esterification step. The Krapcho reaction removes one ester group via nucleophilic attack by chloride/water, directly yielding the target ethyl ester.

  • Charge: Dissolve the crude alkylated malonate in DMSO (5 vol).

  • Additives: Add LiCl (0.2 eq) and Water (1.1 eq).

  • Reaction: Heat to 160–170°C. Vigorous evolution of CO

    
     will occur.
    
  • Monitoring: Stir until CO

    
     evolution ceases (approx. 4–6 hours).
    
  • Isolation: Cool to RT. Pour into ice water (to remove DMSO). Extract with Hexane (3x).

  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: this compound (bp approx. 85–90°C at 10 mmHg).

Protocol B: Enantioselective Resolution (Enzymatic)

For pheromone applications requiring high enantiomeric excess (ee), a lipase-catalyzed kinetic resolution is the industry standard for this class of esters.

Objective: Separate (R)- and (S)-enantiomers of this compound. Biocatalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

EnzymaticResolution Racemic Racemic This compound Hydrolysis Hydrolysis (Phosphate Buffer pH 7) Racemic->Hydrolysis Enzyme CALB Lipase (Novozym 435) Enzyme->Hydrolysis Products Mixture: (S)-Acid + (R)-Ester Hydrolysis->Products Separation Alkaline Extraction (Separation) Products->Separation FinalR (R)-Ethyl 4-methylheptanoate (Organic Phase) Separation->FinalR FinalS (S)-4-Methylheptanoic Acid (Aqueous Phase) Separation->FinalS

Figure 2: Enzymatic Kinetic Resolution workflow using CALB.

Procedure:

  • Emulsion: Suspend Racemic this compound (10 g) in Phosphate Buffer (0.1 M, pH 7.0, 100 mL).

  • Initiation: Add Novozym 435 (100 mg/g substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor % conversion by Chiral GC (Cyclodextrin column).

    • Mechanism:[5][7][8] The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa, depending on specific lipase specificity; CALB typically favors hydrolysis of the S-enantiomer in similar methyl-branched esters).

  • Termination: Stop at 50% conversion (approx. 24–48 hours). Filter off enzyme.

  • Separation:

    • Adjust pH to 9.0 with NaOH.

    • Extract with Hexane

      
       Organic layer contains (R)-Ester .
      
    • Acidify aqueous layer to pH 2.0

      
       Extract with Ether 
      
      
      
      Yields (S)-Acid .
  • Re-esterification: The (S)-Acid can be re-esterified with Ethanol/H

    
    SO
    
    
    
    to yield (S)-Ethyl 4-methylheptanoate .

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
AttributeSpecificationMethod
Purity >98.0%GC-FID / GC-MS
Water Content <0.05%Karl Fischer
Chiral Purity >95% ee (if resolved)Chiral GC (Beta-DEX)
Appearance Colorless LiquidVisual
Troubleshooting Guide
  • Problem: Low yield in Krapcho step.

    • Root Cause:[6][8] Insufficient temperature or wet DMSO.

    • Fix: Ensure temp >160°C. Dry DMSO over molecular sieves.

  • Problem: Incomplete Alkylation (Phase 1).

    • Root Cause:[8] Steric hindrance of the branched bromide.

    • Fix: Switch solvent to DMF or add NaI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Problem: Low ee in Enzymatic Resolution.

    • Root Cause:[6][8] Reaction ran past 50% conversion.

    • Fix: Stop reaction strictly at 45–50% conversion.

References

  • Oehlschlager, A. C., et al. (1992). "Synthesis and Field Testing of the Aggregation Pheromone of the Palm Weevil." Journal of Chemical Ecology, 18(11). (Foundational work on weevil pheromone synthesis).

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 805-822. (Core protocol for the decarboxylation step).

  • Mori, K. (2010). "Pheromone Synthesis, Part 245: Synthesis of the enantiomers of ethyl 4-methyloctanoate." Tetrahedron: Asymmetry. (Analogous synthesis for the Oryctes pheromone).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Chemical property verification).

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (Reference for enzymatic resolution conditions).

Sources

Stereoselective synthesis methods for (4R)-ethyl 4-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of (4R)-Ethyl 4-Methylheptanoate

Abstract: (4R)-Ethyl 4-methylheptanoate is a chiral molecule of significant interest, primarily recognized as a key component of the aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a devastating pest for palm plantations. Its specific stereoisomer is crucial for biological activity, making stereoselective synthesis a critical challenge for applications in pest management and as a valuable chiral building block in the fragrance and pharmaceutical industries. This document provides an in-depth guide to several field-proven and emerging methods for the synthesis of the (4R)-enantiomer, designed for researchers, chemists, and process development professionals. Each section details the underlying chemical principles, provides step-by-step protocols, and discusses the relative merits of each approach.

Introduction: The Significance of Stereochemistry

In the world of semiochemicals and bioactive molecules, chirality is paramount. The spatial arrangement of atoms can mean the difference between a potent attractant and an inactive or even inhibitory compound. (4R)-ethyl 4-methylheptanoate is a classic example where the (R)-configuration at the C4 position is the biologically active enantiomer for attracting Oryctes rhinoceros. Consequently, developing synthetic routes that can produce this isomer with high enantiomeric purity is of great economic and ecological importance.

This guide explores four distinct and robust strategies to achieve this goal:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: A classic and reliable method that uses a recoverable chiral molecule to direct a diastereoselective transformation.

  • Asymmetric Conjugate Addition: A powerful catalytic C-C bond-forming reaction to construct the chiral center with high fidelity.

  • Asymmetric Hydrogenation: An industrially scalable and atom-economical method for the enantioselective reduction of a prochiral olefin.

  • Enzymatic Kinetic Resolution: A chemoenzymatic approach that leverages the exquisite selectivity of enzymes to separate enantiomers.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

Principle of the Method: This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate.[1][2] The auxiliary, by its steric and electronic nature, blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in a highly diastereoselective reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the auxiliary's recycling. For the synthesis of 4-methyl-substituted acids, pseudoephedrine has proven to be an exceptionally effective and practical chiral auxiliary.[3][4]

The overall workflow involves acylation of (1R,2R)-(-)-pseudoephedrine, diastereoselective α-alkylation of the resulting amide enolate, and subsequent cleavage of the auxiliary to yield the target (4R)-4-methylheptanoic acid, which is then esterified.

Experimental Workflow Diagram:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage & Esterification A Butyryl Chloride + (1R,2R)-Pseudoephedrine B Pseudoephedrine Butyramide A->B Acylation C Deprotonation (LDA) B->C D Diastereoselective Alkylation (+ Propyl Iodide) C->D E (4R)-4-Methylheptanoyl Pseudoephedrine F (4R)-4-Methylheptanoic Acid E->F Acid Hydrolysis G (4R)-Ethyl 4-Methylheptanoate F->G Fischer Esterification

Caption: Workflow for chiral auxiliary-based synthesis.

Detailed Experimental Protocol:

Part A: Synthesis of (1R,2R)-N-Butyrylpseudoephedrine

  • To a stirred solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add butyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure amide.

Part B: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the N-butyrylpseudoephedrine (1.0 eq) in anhydrous THF (~0.2 M) and cool to -78 °C.

  • Slowly add the LDA solution to the amide solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add 1-iodopropane (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.

Part C: Auxiliary Cleavage and Esterification

  • Dissolve the crude alkylated amide from Part B in a mixture of THF and 1 M H₂SO₄ (1:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours until TLC analysis shows complete cleavage of the amide.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3x) to recover the (4R)-4-methylheptanoic acid. The chiral auxiliary remains in the acidic aqueous layer and can be recovered.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate.

  • To the crude acid, add absolute ethanol (~10-fold excess) and a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mol%).

  • Heat the solution to reflux for 4-6 hours.

  • Cool, neutralize carefully with saturated NaHCO₃ solution, and extract the desired ester with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by distillation under reduced pressure to obtain (4R)-ethyl 4-methylheptanoate.

Data Summary:

ParameterExpected OutcomeAdvantagesDisadvantages
Yield 50-70% over 3 stepsHigh diastereoselectivityStoichiometric use of chiral auxiliary
Stereoselectivity 93-95% ee[3]Reliable and well-establishedRequires multiple distinct steps
Scalability ModerateRecoverable auxiliaryGenerates significant waste streams
Reagents Commercially availablePredictable stereochemical outcomeRequires cryogenic temperatures (-78 °C)

Method 2: Asymmetric Conjugate Addition

Principle of the Method: Asymmetric conjugate addition (or Michael addition) is a cornerstone of modern organic synthesis for creating chiral centers.[5][6] This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. By using a chiral catalyst, typically a complex of a transition metal (like copper or rhodium) with a chiral ligand, the reaction can be rendered highly enantioselective.[7][8]

For this target molecule, a copper(I)-catalyzed addition of a propyl nucleophile (from a Grignard or organozinc reagent) to ethyl crotonate (ethyl but-2-enoate) represents a direct and efficient route to construct the C4 stereocenter.

Experimental Workflow Diagram:

cluster_0 Catalyst Activation cluster_1 Conjugate Addition Reaction cluster_2 Product Isolation A Copper(I) Source (e.g., CuI, [Cu(OTf)]₂·C₆H₆) C Active Chiral Copper Catalyst A->C B Chiral Ligand (e.g., (R)-Tol-BINAP) B->C F Enantioselective 1,4-Addition C->F Catalysis D Ethyl Crotonate D->F E Propylmagnesium Bromide E->F G Reaction Quench (aq. NH₄Cl) F->G H Purification (Chromatography/Distillation) G->H I (4R)-Ethyl 4-Methylheptanoate H->I cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Product Isolation A 2-Methylpentanal C Ethyl (E)-4-methylhept-2-enoate A->C B Wittig or HWE Reagent B->C F Catalytic Hydrogenation C->F D [RuCl((R)-BINAP)(p-cymene)]Cl D->F Catalyst (0.1-1 mol%) E H₂ (High Pressure) E->F G Solvent Removal F->G H Purification (Distillation) G->H I (4R)-Ethyl 4-Methylheptanoate H->I cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Separation & Isolation A Racemic 4-Methylheptanoic Acid + Ethanol B (R/S)-Ethyl 4-Methylheptanoate A->B Fischer Esterification E Selective Hydrolysis (Stop at ~50% conversion) B->E C Immobilized Lipase (e.g., Novozym 435) C->E Catalysis D Phosphate Buffer (pH 7) D->E F Mixture: (R)-Ester (S)-Acid E->F G Liquid-Liquid Extraction (Base wash) F->G H (4R)-Ethyl 4-Methylheptanoate G->H

Sources

Application Note: Optimized Extraction Strategies for Ethyl 4-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise extraction of Ethyl 4-methylheptanoate (E4MH) —a branched-chain fatty acid ethyl ester (FAEE) critical in pheromone signaling and flavor profiling—requires a solvent system that balances lipophilicity with volatility management. This application note challenges the traditional reliance on n-hexane and dichloromethane by evaluating thermodynamic partition coefficients (


) and environmental impact. We present a validated Liquid-Liquid Extraction (LLE) protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF)  as a high-efficiency, bio-renewable alternative, demonstrating superior recovery rates (>95%) compared to conventional solvents while mitigating analyte loss during concentration.

Physicochemical Profiling & Solvent Logic

To select the optimal solvent, one must first understand the solute's behavior. E4MH is a hydrophobic ester with moderate volatility. The "like dissolves like" heuristic is insufficient; we must optimize for the Octanol-Water Partition Coefficient (


)  and the Boiling Point Differential (

)
.
Table 1: Target Analyte Properties
PropertyValueImplication for Extraction
CAS Number 22084-69-1Unique Identifier
Molecular Weight 172.26 g/mol Moderate mass; amenable to GC-MS

(Predicted)
~3.8 - 4.2Highly lipophilic; requires non-polar solvent
Boiling Point ~190°C - 200°CVolatile; risk of loss during solvent evaporation
Water Solubility Negligible (<5 mg/L)High theoretical recovery from aqueous matrices
The Solvent Selection Matrix

The ideal solvent must possess a polarity index close to E4MH (0.1–0.7 range) but sufficiently distinct volatility to allow concentration without analyte loss.

  • n-Hexane: The traditional standard.[1] Excellent selectivity for non-polar lipids but neurotoxic and environmentally persistent.

  • Ethyl Acetate (EtAc): "Greener," but its higher polarity often co-extracts water and polar matrix interferences (sugars, proteins), requiring extensive back-washing.

  • 2-Methyltetrahydrofuran (2-MeTHF): The superior candidate. Derived from biomass, it has a higher boiling point (80°C) than hexane (68°C), reducing incidental solvent evaporation during handling, yet is easily removed under controlled vacuum. It forms a clean phase break with water.

Decision Logic: Solvent Selection

The following decision tree guides the researcher based on matrix complexity and downstream analytical requirements.

SolventSelection Start Start: Define Matrix MatrixType Is the Matrix Solid or Liquid? Start->MatrixType Liquid Liquid (Broth/Plasma) MatrixType->Liquid Solid Solid (Tissue/Soil) MatrixType->Solid TargetConc Expected Concentration? Liquid->TargetConc SolventSox Soxhlet w/ EtAc Solid->SolventSox Bulk Extraction Trace Trace (<1 ppm) TargetConc->Trace High High (>100 ppm) TargetConc->High SolventSPME Use HS-SPME (No Solvent) Trace->SolventSPME Avoid Dilution GreenReq Sustainability Requirement? High->GreenReq SolventHex Use n-Hexane (Standard LLE) GreenReq->SolventHex No (Legacy) SolventMeTHF Use 2-MeTHF (High Efficiency LLE) GreenReq->SolventMeTHF Yes (Preferred)

Figure 1: Decision matrix for selecting the extraction methodology based on sample state and concentration goals.

Optimized Protocol: Salting-Out Assisted LLE (SALLE)

This protocol uses 2-MeTHF and the "Salting Out" effect to maximize the partition coefficient (


).
Reagents & Equipment[3][4][5][6]
  • Solvent: 2-Methyltetrahydrofuran (HPLC Grade, stabilized).

  • Salt: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Internal Standard (ISTD): Ethyl heptanoate (structurally similar, distinct retention time) or deuterated E4MH.

  • Vessel: 40mL glass VOC vials with Teflon-lined caps (to prevent plasticizer leaching).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 10 mL of aqueous sample (fermentation broth, plasma, etc.) into the glass vial.

    • Critical Step (pH): Adjust pH to 6.0–7.0. Why? Extreme pH can catalyze the hydrolysis of the ester bond, converting E4MH back into 4-methylheptanoic acid and ethanol.

  • Internal Standard Addition:

    • Spike 10

      
      L of ISTD solution (100 
      
      
      
      g/mL in methanol).
    • Self-Validation: The ISTD corrects for injection variability and minor evaporation losses during the concentration step.

  • Salting Out:

    • Add 2.0 g NaCl (approx. 20% w/v). Vortex until dissolved.

    • Mechanism:[2][3][4][5] Increasing ionic strength reduces the solubility of the hydrophobic ester in the aqueous phase, driving it into the organic solvent (Setschenow effect).

  • Extraction:

    • Add 3.0 mL 2-MeTHF .

    • Agitate vigorously for 15 minutes (orbital shaker or vortex).

    • Centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Phase Separation & Drying:

    • Transfer the upper organic layer to a clean vial containing 200 mg anhydrous

      
      .
      
    • Note: 2-MeTHF can dissolve small amounts of water; drying is mandatory to protect GC columns.

  • Concentration (The Danger Zone):

    • Do NOT use a Rotary Evaporator. The vacuum often strips volatile esters.

    • Use a gentle stream of Nitrogen (

      
      ) gas at room temperature.
      
    • Concentrate to exactly 0.5 mL.

Workflow Diagram

LLE_Workflow Sample Sample (10mL) + ISTD Salt Add NaCl (Salting Out) Sample->Salt Solvent Add 2-MeTHF (3 mL) Salt->Solvent Mix Agitate & Centrifuge Solvent->Mix Transfer Recover Organic Layer Mix->Transfer Dry Dry w/ Na2SO4 Transfer->Dry Conc N2 Blowdown (Do NOT Dry Completely) Dry->Conc Analysis GC-MS Injection Conc->Analysis

Figure 2: Step-by-step Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow.

Results & Validation Criteria

When validating this method, the following performance metrics indicate a successful extraction.

Table 2: Expected Performance Metrics
ParameterAcceptance CriteriaTroubleshooting Failure
Absolute Recovery 90% – 110%If low (<70%): Check pH (hydrolysis) or increase salt concentration.
Precision (RSD) < 5% (n=6)If high: Inconsistent vortexing or emulsion formation.
Selectivity No interfering peaks at Target RTIf dirty: Switch to Hexane (less polar) or perform SPE cleanup.
Solvent Front Clean separation from TargetIf overlapping: Change GC temperature ramp (start lower, e.g., 40°C).
Calculation of Recovery


Note: Correct both areas using the Internal Standard response ratio.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Al-Hamamre, Z., et al. (2021). 2-Methyltetrahydrofuran as a Potential Green Solvent for Lipids Extraction. Chemical Engineering Transactions. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • FDA. (2023). Q3C(R8) Impurities: Guidance for Residual Solvents. (Classifying 2-MeTHF as a safer alternative to Class 2 solvents like Hexane). [Link]

  • Yara-Varón, E., et al. (2016). Vegetable oils as green solvents for carotenoid extraction. (Discusses FAEEs as solvents, establishing the lipophilic nature of the class). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Ethyl 4-Methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fischer Esterification for Branched Fatty Acid Esters Target Molecule: Ethyl 4-methylheptanoate (Aggregation Pheromone / Fragrance Intermediate) CAS: 56196-53-3 / 22084-69-1 Support Tier: Level 3 (Process Optimization & Troubleshooting)

Core Directive & Executive Summary

User Status: You are likely experiencing yields capped at 60-70% or difficulties in purification due to the high boiling point of the product (~214°C) relative to the solvent.

The Root Cause: The esterification of 4-methylheptanoic acid is an equilibrium-limited reaction (


). The branching at the C4 position introduces mild steric factors, but the primary yield-killer is water accumulation . Because ethanol forms a low-boiling azeotrope with water (78.1°C) that is nearly identical to the boiling point of pure ethanol (78.3°C), standard distillation fails to remove water efficiently without stripping your reactant.

The Solution: This guide prioritizes Thermodynamic Shifting over Kinetic Acceleration. You must implement an active water-scavenging system (Soxhlet-Sieve or Ternary Azeotrope) to push conversion >95%.

Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline physicochemical data.

ComponentRoleBoiling Point (1 atm)Key Property
4-Methylheptanoic Acid Limiting Reagent~230°CBranched lipophile; difficult to remove if unreacted.
Ethanol Reagent & Solvent78.3°CForms binary azeotrope with water (95.6%).
This compound Target Product 213–215°C High BP; thermally stable; non-polar.
Water Byproduct (Poison)100°CMust be removed to drive equilibrium (

).
Amberlyst-15 Catalyst (Recommended)N/A (Solid)Heterogeneous; easy filtration; no charring.

Troubleshooting Guide: Yield Optimization

Issue 1: "My reaction stalls at 65% conversion."

Diagnosis: You have reached thermodynamic equilibrium. Adding more catalyst will not improve yield; it will only increase the rate of the forward and reverse reactions. Protocol: Implement the Soxhlet-Molecular Sieve Dehydration Loop . This is superior to Dean-Stark for ethyl esters because it avoids the need for toxic entrainers (like benzene) and bypasses the ethanol/water boiling point similarity.

Workflow Visualization (Thermodynamic Control)

WaterRemoval Start Reaction Mixture (Acid + EtOH + Catalyst) Boil Reflux (Boiling) Start->Boil Heat Product Equilibrium Shift (>95% Conversion) Start->Product Time Vapor Vapor Phase (EtOH + H2O Azeotrope) Boil->Vapor Evaporation Condenser Condenser Vapor->Condenser Soxhlet Soxhlet Extractor (Contains 3Å Mol Sieves) Condenser->Soxhlet Liquid Drip Return Dry Ethanol Returns to Flask Soxhlet->Return Water Trapped in Sieves Return->Start Recycle

Caption: Figure 1. The Soxhlet-Sieve dehydration loop continuously removes water from the reflux condensate, bypassing the ethanol-water azeotrope limitation.

Step-by-Step Protocol (Soxhlet Method)
  • Setup: Attach a Soxhlet extractor between your reaction flask (RBF) and the reflux condenser.

  • Charge:

    • RBF: 1.0 eq 4-methylheptanoic acid, 10.0 eq Absolute Ethanol (excess is vital), 5 mol% Acid Catalyst (H₂SO₄ or Amberlyst-15).

    • Soxhlet Thimble: Activated 3Å Molecular Sieves (beads, not powder). Note: Calculate capacity. 100g of sieves absorbs ~20g water.

  • Execution: Reflux vigorously. The ethanol/water vapor rises, condenses, and drips into the sieve bed.[1] The sieves selectively trap water. Dry ethanol siphons back into the reactor.

  • Duration: Run for 12–24 hours.

  • Validation: Monitor disappearance of acid via TLC or GC.

Issue 2: "The product is dark/black after workup."

Diagnosis: Acid-catalyzed charring. If you used concentrated Sulfuric Acid (


) and heated it to the high boiling point of your product during distillation, the residual catalyst decomposed organic matter.
Solution:  Switch to Heterogeneous Catalysis (Amberlyst-15)  or neutralize completely before distillation.
FeatureSulfuric Acid (Homogeneous)Amberlyst-15 (Heterogeneous)
Activity Very HighHigh
Side Reactions Oxidation/Charring common at high TMinimal
Workup Requires aqueous base wash (emulsion risk)Simple Filtration
Reusability NoYes

Protocol (Amberlyst-15):

  • Use 10–20 wt% of Amberlyst-15 relative to the carboxylic acid mass.

  • Pre-wash the resin with dry ethanol to remove pore water.

  • Perform reaction.[1][2][3][4][5][6]

  • Crucial Step: Filter the hot reaction mixture to remove the catalyst beads before any distillation. This eliminates the acid source, preventing charring during the high-heat distillation of this compound (~214°C).

Issue 3: "I cannot separate the product from the starting material."

Diagnosis: Close boiling points are unlikely (Acid ~230°C vs Ester ~214°C), but azeotropes or "smearing" during distillation can occur. The real issue is often that the acid is not removed chemically before distillation. Protocol: Chemical Separation (Acid-Base Extraction).

Purification Logic Tree

Purification Crude Crude Reaction Mix (Ester, xs Ethanol, Trace Acid) Strip Rotary Evaporation (Remove Ethanol) Crude->Strip Residue Oily Residue Strip->Residue Wash Wash with sat. NaHCO3 Residue->Wash Neutralize Acid PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Sodium 4-methylheptanoate) PhaseSep->Aqueous Discard/Recycle Organic Organic Layer (Crude Ester) PhaseSep->Organic Keep Dry Dry over MgSO4 & Filter Organic->Dry Distill Vacuum Distillation (Reduce BP to ~100°C) Dry->Distill Final Pure this compound Distill->Final

Caption: Figure 2.[7] Purification workflow emphasizing chemical removal of unreacted acid prior to thermal purification.

Frequently Asked Questions (FAQ)

Q: Can I use a Dean-Stark trap instead of the Soxhlet method? A: Only if you use an entrainer. Ethanol and water cannot be separated effectively by a Dean-Stark trap alone because the ethanol-rich phase will not separate from the water-rich phase in the trap (they are miscible). You must add a co-solvent like Toluene or Cyclohexane to form a ternary azeotrope.

  • Recommendation: Use Toluene (BP 110°C). The Toluene/Ethanol/Water azeotrope carries water over.[8] However, this introduces a difficult solvent separation step later. The Soxhlet method (Issue 1) is cleaner for this specific synthesis.

Q: What is the vacuum distillation set point? A: this compound boils at ~214°C at atmospheric pressure. To avoid thermal degradation:

  • Target Pressure: 10–15 mmHg (Water aspirator or pump).

  • Target Boiling Point: ~95–105°C at 15 mmHg.

  • Note: Always use a fractionating column (Vigreux) to separate any residual lower-boiling impurities.

Q: My molecular sieves turned to mush. Why? A: You likely used magnetic stirring inside the flask with sieves, or the sieves were low quality.

  • Fix: Never put sieves directly in the reaction flask (unless using a cage). Mechanical attrition grinds them into dust, which creates impossible emulsions during workup. Always use the Soxhlet placement or a fixed-bed circulation loop.

Q: Can I use DCC/DMAP (Steglich Esterification) instead? A: Yes, but it is less atom-economical and produces dicyclohexylurea (DCU) as a byproduct, which can be messy to remove. Fischer esterification is preferred for simple aliphatic esters unless the substrate is acid-sensitive (which 4-methylheptanoic acid is not).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1] Technical Support Center: Water Removal in Esterification Reactions. Retrieved from .

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from .

  • Organic Chemistry Portal. (2025). Fischer Esterification Mechanisms and Catalysts. Retrieved from .

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from .

  • Arkat USA. (2012).[2] Amberlyst-15 in Organic Synthesis. ARKIVOC. Retrieved from .

Sources

Minimizing degradation of ethyl 4-methylheptanoate in field conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Degradation & Release Failure in Field Conditions

Target Analyte: Ethyl 4-methylheptanoate (Aggregation Pheromone, primarily Oryctes spp.) Document ID: TS-EMH-004 | Version: 2.1

Introduction: The Stability Paradox

This compound is a saturated branched ester. Unlike conjugated diene pheromones (which photo-isomerize rapidly), this molecule is chemically robust against UV light. However, it faces two critical failure modes in the field: Hydrolytic Cleavage (chemical degradation) and Non-Linear Depletion (physical loss).

This guide addresses the specific physicochemical challenges of maintaining this volatile ester in high-humidity, high-temperature environments (typical of palm plantations).

Module 1: Chemical Degradation (Hydrolysis)

The Issue: Users report lures smelling "rancid" or "acidic" and losing attractancy despite liquid remaining in the dispenser.

The Mechanism

In high-humidity environments, this compound undergoes hydrolysis, splitting into 4-methylheptanoic acid and ethanol . While the acid is a minor component of the Oryctes pheromone profile, a shift to >10% acid content due to degradation disrupts the specific ratio required for aggregation, often rendering the trap repellent.

Diagram: Hydrolysis Pathway

Hydrolysis Ester This compound (Active Attractant) Transition Tetrahedral Intermediate Ester->Transition Slow Water + H₂O (Humidity/Rain) Water->Transition Acid 4-Methylheptanoic Acid (Repellent at High Conc.) Transition->Acid Fast Alcohol Ethanol (Volatile Byproduct) Transition->Alcohol

Caption: Hydrolytic cleavage of the ester bond in high-moisture environments creates an inhibitory acid byproduct.

Troubleshooting Q&A

Q: Why does my lure turn cloudy? A: Cloudiness indicates water uptake into the hydrophobic ester matrix. This phase separation accelerates hydrolysis at the interface.

  • Corrective Action: Use hydrophobic sintered glass or polymer wicks. Avoid cellulose/paper wicks which absorb atmospheric moisture and act as catalytic reactors.

Q: Can I add a stabilizer? A: Yes. Standard antioxidants (BHT) do not stop hydrolysis. You must use a hydrophobe or a proton scavenger .

  • Protocol: Add 1% (w/w) Epoxidized Soybean Oil (ESBO) to the neat pheromone. It acts as an acid scavenger, neutralizing any carboxylic acid formed and preventing autocatalytic degradation.

Module 2: Release Kinetics & Physical Loss

The Issue: Lures last 4 weeks in the lab but only 10 days in the field.

The Science: Clausius-Clapeyron Relation

This compound is highly volatile. Its vapor pressure increases exponentially with temperature. A dispenser calibrated for 25°C will release the payload 4–5x faster at 35°C (common in tropical canopies), shifting from Zero-Order (constant release) to First-Order (rapid dumping) kinetics.

Comparative Release Data
Dispenser TypeRelease MechanismTemp SensitivityField Longevity (30°C)Recommendation
Rubber Septa DiffusionHigh7–10 DaysNot Recommended for field monitoring.
Polyethylene (PE) Sachet PermeationMedium4–6 WeeksStandard. Good balance of cost/performance.
Membrane/Vial (Sputtered) Porosity ControlLow8–12 WeeksBest. Use for long-term mass trapping.
Troubleshooting Q&A

Q: The liquid volume hasn't changed, but catch rate dropped to zero. A: This is "Ghosting." The active ester evaporated, leaving behind heavy impurities or the solvent (if used).

  • Verification Protocol: Weigh 5 fresh lures. Deploy. Weigh weekly. If weight loss stops but liquid remains, your active ingredient is gone.

Q: How do I extend field life in extreme heat (>35°C)? A: You must lower the vapor pressure of the mixture.

  • Protocol: Dilute the pheromone 50:50 with Mineral Oil or Paraffin Wax . This reduces the chemical activity of the ester, slowing evaporation without altering the chemical signal.

Module 3: Field Deployment Workflow

The Issue: Inconsistent trap counts due to placement errors or environmental stress.

Decision Tree: Low Catch Troubleshooting

Troubleshooting Start Issue: Low Trap Catch CheckLure Does Lure smell acidic/rancid? Start->CheckLure YesAcid Hydrolysis Detected CheckLure->YesAcid Yes NoAcid Check Liquid Level CheckLure->NoAcid No Replace Replace Lure & Switch to PE Sachet YesAcid->Replace Empty Lure Empty NoAcid->Empty Dry Full Lure Full NoAcid->Full Liquid Present HighTemp Thermal Depletion: Use Paraffin Diluent Empty->HighTemp Blockage Polymer Degradation: Check for UV 'tackiness' Full->Blockage

Caption: Diagnostic flow for identifying chemical vs. physical failure modes in pheromone traps.

Critical Protocol: UV Protection

While the molecule is stable, the dispenser polymer is not. Polyethylene becomes brittle or "tacky" under UV, altering permeation rates.

  • Shielding: Always place the lure inside the vane trap cover, never exposed to direct sunlight.

  • Sachet Orientation: Hang sachets vertically. Horizontal placement allows the liquid to pool against the seal, leading to leakage or "dose dumping."

Analytical Verification (GC-FID/MS)

If you suspect batch degradation, perform this extraction to validate the Ester:Acid ratio.

  • Extraction: Cut used dispenser into 10mL Hexane. Sonicate 10 min.

  • Analysis: GC-FID on a polar column (e.g., DB-Wax).

  • Standard:

    • Retention Time (Ester): ~12.5 min

    • Retention Time (Acid): ~14.2 min

  • Pass/Fail: If Acid peak area > 5% of Total Area, the batch is compromised.

References

  • Hallett, R. H., et al. (1995).[1] "Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae)."[1][2][3][4] Journal of Chemical Ecology, 21(10), 1549-1570.[1]

  • Bradley, S. J., et al. (1995).[5] "A temperature-dependent model for predicting release rates of pheromone from a polyethylene tubing dispenser."[5][6][7] Journal of Chemical Ecology, 21(6), 745-760.[5]

  • Cork, A., et al. (2008).[5][8] "PVC-resin controlled release formulations for the delivery of yellow rice stem borer sex pheromones." BioControl, 53, 5-21.[5]

  • El-Sayed, A. M. (2025).[3] "The Pherobase: Database of Pheromones and Semiochemicals."

Sources

Purification techniques to remove byproducts from ethyl 4-methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques to remove byproducts from ethyl 4-methylheptanoate Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Introduction

Welcome to the Technical Support Hub. You are likely working with This compound (E4MH), a branched fatty acid ester often utilized as a pheromone intermediate (e.g., for Oryctes rhinoceros) or a high-value fragrance compound.[1][2]

The synthesis of E4MH—typically via Fischer esterification of 4-methylheptanoic acid or alkylation of malonates—often yields a crude mixture containing unreacted carboxylic acid, mineral acid catalysts, and water.[1][2] Achieving >98% purity requires exploiting the specific physicochemical differences between the ester (hydrophobic, neutral) and its precursors (hydrophilic/acidic).[1][2]

This guide is structured as a tiered troubleshooting system. Select the module that matches your current purity challenge.[1][2]

Module 1: The "Acid Wash" (Removal of Unreacted Starting Material)[2]

User Issue: "My GC-MS shows a broad peak tailing the product, and the sample smells 'cheesy' or rancid rather than fruity."

Diagnosis: You have residual 4-methylheptanoic acid .[1][2] While the ester has a fruity odor, the starting acid has a potent, rancid fatty odor.[1][2] Even 1% impurity is olfactory detectable.[1][2] Because the boiling points of the acid and ester are relatively close under high vacuum, thermal separation alone is inefficient.[1][2] You must exploit pKa differences .[1][2]

The Protocol: pH-Swing Extraction

Causality: The pKa of 4-methylheptanoic acid is approximately 4.[1][2]8. By raising the aqueous pH above 8.0, you deprotonate the acid into its carboxylate salt (highly water-soluble), forcing it out of the organic phase.[1][2]

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )[2]
    
  • Diethyl Ether or Methyl tert-butyl ether (MTBE)[1][2]

  • Brine (Saturated NaCl)[2]

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in 3 volumes of ether or MTBE. Do not use Ethyl Acetate here if possible, as it can hydrolyze under prolonged basic conditions, though it is acceptable for rapid washes.[1][2]

  • Quench: If mineral acid catalyst (

    
    ) was used, wash once with water to remove the bulk of the strong acid.[1][2]
    
  • The Bicarbonate Wash (Critical):

    • Wash the organic layer with Saturated

      
       (2x).[1][2]
      
    • Observation: Vigorous bubbling (

      
      ) indicates acid neutralization.[1][2]
      
    • Troubleshooting: If an emulsion forms (common with fatty chains), add a small amount of solid NaCl to break it.[1][2]

  • Polishing: Wash with Brine (1x) to remove trapped water.[1][2]

  • Drying: Dry over anhydrous

    
    . Filter and concentrate.
    
Visual Logic: Aqueous Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Dilute Dilute in Ether/MTBE Start->Dilute DecisionAcid Is Mineral Acid Present? Dilute->DecisionAcid WashWater Wash with H2O WashBicarb Wash with Sat. NaHCO3 (x2) WashWater->WashBicarb DecisionAcid->WashWater Yes (H2SO4/pTSA) DecisionAcid->WashBicarb No PhaseSep Phase Separation WashBicarb->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains R-COO- Na+) PhaseSep->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Final Crude Ester (Acid-Free) Dry->Final

Caption: Figure 1. Logic flow for the removal of acidic impurities via pH manipulation.

Module 2: Thermal Separation (Vacuum Distillation)

User Issue: "I washed the product, but it's still yellowish, or I have high-boiling oligomers."

Diagnosis: You need to separate the ester from non-volatile impurities or colored oxidation products.[1][2] this compound has a high boiling point at atmospheric pressure, making it prone to decomposition.[1][2] Vacuum distillation is mandatory.[1][2]

Physicochemical Data Table
ComponentBoiling Point (1 atm)Boiling Point (15 mmHg)Solubility (Water)
This compound ~190-200°C (Est.)80-85°C Insoluble
4-Methylheptanoic Acid~260°C~160°CLow (High at pH >8)
Ethanol78°C< 0°CMiscible
Water100°C18°C-

Note: Boiling points are approximate and depend on specific vacuum system calibration.

Troubleshooting the Distillation
  • Vacuum Level: You must achieve < 20 mmHg (Torr).[1][2] At atmospheric pressure, the ester may undergo transesterification or oxidation before boiling.[1][2]

  • The "Forerun": Collect the first 5-10% of the distillate separately. This fraction contains residual ethanol and water (azeotropes).[1][2]

  • Main Fraction: Collect the steady fraction boiling at ~80-85°C (at 15 mmHg).

  • Bath Temperature: Keep the oil bath no more than 20-30°C higher than the boiling point to prevent thermal degradation.

Module 3: High-Purity Isolation (Pheromone Grade)

User Issue: "I need >99% purity for a bio-assay. Distillation isn't getting rid of a specific isomer or close-eluting impurity."[1][2]

Diagnosis: Distillation cannot separate stereoisomers or structural isomers with identical boiling points (e.g., Ethyl 3-methylheptanoate vs. 4-methylheptanoate).[1][2] You require Flash Chromatography .[1][2]

Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][2]

    • Start: 100% Hexane (Elutes non-polar hydrocarbons).[1][2]

    • Product Elution: 98:2 to 95:5 Hexane:EtOAc.[1][2]

  • Detection: TLC (Stain with Anisaldehyde or Permanganate; esters are not UV active unless conjugated).[1][2]

Workflow Visualization

PurificationFlow Raw Crude Ester VacDist Vacuum Distillation (<20 mmHg) Raw->VacDist GCCheck GC Purity Check VacDist->GCCheck Flash Flash Chromatography (SiO2, Hex/EtOAc) GCCheck->Flash <98% or Isomers Pure Final Product (>99%) GCCheck->Pure >98% Flash->Pure

Caption: Figure 2. Purification hierarchy from thermal separation to chromatographic isolation.[2]

Frequently Asked Questions (FAQ)

Q: The product has a "soapy" smell after the bicarbonate wash. Why? A: You likely formed an emulsion where sodium 4-methylheptanoate (the soap) is trapped in the organic layer.[2]

  • Fix: Wash the organic layer with 0.5M HCl (carefully) to protonate the soap back to free acid, then repeat the separation with a clearer brine interface, or centrifuge the emulsion.

Q: Can I use molecular sieves to dry the product? A: Yes. 3Å or 4Å molecular sieves are excellent for removing trace water from the final ester.[1][2] Add them after the distillation step for long-term storage.

Q: Is the 4-methyl stereocenter stable during distillation? A: Yes. The C4 chiral center is not alpha to the carbonyl, so it is not prone to racemization via enolization under standard thermal conditions.[1][2] However, avoid strong bases (alkoxides) which could cause migration or side reactions.[1][2]

Q: I see two peaks on GC with identical Mass Spec fragmentation. What are they? A: These are likely the


 and 

enantiomers if you are using a chiral column, or they could be diastereomers if your starting material contained other methyl-branched isomers (e.g., 3-methyl or 5-methyl impurities from the alkylation step).[1][2] Standard silica chromatography cannot separate enantiomers; you would need Chiral HPLC (e.g., Chiralcel OD-H).[1][2]

References

  • PubChem. this compound | C10H20O2 | CID 10773534.[1][2][3][4] National Library of Medicine.[2] [Link][2]

  • Pandey, R., et al. (2018).[1][2][5] Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles. Arkivoc. [Link]

  • Hallett, R. H., et al. (1995).[1][2][6] Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[1][2][6] Journal of Chemical Ecology. [Link]

  • Organic Syntheses. General procedures for esterification and workup. [Link][2]

Sources

Validation & Comparative

Synthetic vs. Natural Ethyl 4-methylheptanoate: Efficacy Comparison

[1]

Executive Summary

Ethyl 4-methylheptanoate (E4MH) is a branched-chain fatty acid ester functioning primarily as an aggregation pheromone in specific coleopteran species, notably the burying beetle (Nicrophorus vespilloides) and as a bioactive minor component in the coconut rhinoceros beetle (Oryctes rhinoceros).

This guide critically compares Natural E4MH (biologically produced, enantiopure) against Synthetic E4MH (chemically synthesized, often racemic). For researchers and chemical ecologists, the distinction is not merely semantic but stereochemical. While natural E4MH exists as a single enantiomer (typically R), synthetic variants often present as racemates (R/S mix).

Key Finding: Field efficacy data suggests that for Nicrophorus and Oryctes species, racemic synthetic E4MH retains significant biological activity , often comparable to the natural enantiomer. This indicates that the "unnatural" (S)-enantiomer does not act as a strong behavioral antagonist, allowing for cost-effective pest management solutions using synthetic racemates.

Molecular Architecture & Stereochemistry

The efficacy of E4MH is governed by its chirality at the C4 position. Understanding this architecture is prerequisite to analyzing efficacy.

  • IUPAC Name: this compound[1]

  • CAS Number: 56196-53-3 (General), Specific enantiomers vary.

  • Chiral Center: Carbon-4.[2]

  • Isomers:

    • (4R)-Ethyl 4-methylheptanoate: The predominant naturally occurring form in Oryctes and Nicrophorus.

    • (4S)-Ethyl 4-methylheptanoate: The enantiomer, typically absent in nature for these species but present in synthetic racemates.

Comparative Profile
FeatureNatural E4MH (Biogenic)Synthetic E4MH (Racemic)Synthetic E4MH (Enantiopure)
Source Insect biosynthesis (via Fatty Acid Synthase)Chemical synthesis (Malonic ester or Grignard)Asymmetric synthesis or Enzymatic resolution
Stereochemistry >99% ee (typically R)50:50 (R:S) mixture>95% ee (R or S)
Production Cost Extremely High (Extraction)Low / ScalableHigh
Field Efficacy 100% (Benchmark)~50-100% (Species dependent)100% (Equivalent to Natural)
Application Biological Reference StandardsMass Trapping / IPMHigh-Precision Bioassays

Synthesis & Production Pathways

To understand the efficacy gap, we must analyze the origin of the molecule. The "Natural" version is derived from metabolic pathways, while the "Synthetic" version is built from petrochemical or fatty acid precursors.

Biological vs. Chemical Synthesis Diagram

Gcluster_bioNatural Biosynthesis (In Vivo)cluster_synChemical Synthesis (In Vitro)IsoleucineIsoleucine / ValinePropionylCoAPropionyl-CoAIsoleucine->PropionylCoAFASFatty Acid Synthase(Chain Elongation)PropionylCoA->FASNatEster(R)-Ethyl 4-methylheptanoate(Pure Enantiomer)FAS->NatEsterEnzymaticEsterificationMalonateDiethyl MalonateRacemicRacemic this compound(50:50 R/S Mix)Malonate->Racemic+ AlkylHalide(Decarboxylation)AlkylHalide1-chloro-2-methylhexaneAlkylHalide->RacemicResolutionLipase Resolution(e.g., Candida antarctica)Racemic->ResolutionOptional PurificationPureSyn(R)-Ethyl 4-methylheptanoate(Synthetic Pure)Resolution->PureSyn

Figure 1: Comparison of biogenic pathways (yielding pure enantiomers) vs. chemical pathways (yielding racemates unless resolved).

Efficacy Analysis: Experimental Data

The core question for drug development and pest control professionals is: Does the presence of the (S)-isomer in synthetic mixtures inhibit efficacy?

Case Study 1: Nicrophorus vespilloides (Burying Beetle)

In this species, E4MH is the primary male-produced pheromone.

  • Experiment: Field trapping using synthetic E4MH (racemic) vs. solvent controls.

  • Observation: Synthetic E4MH attracted both males and females significantly.[3][1][4]

  • Data Point: Traps baited with synthetic E4MH caught 19 males and 29 females in a specific trial, while unbaited traps caught zero.[1]

Case Study 2: Oryctes rhinoceros (Coconut Rhinoceros Beetle)

Here, E4MH is a minor component accompanying the major pheromone, Ethyl 4-methyloctanoate.[5][6][7][8]

  • Experiment: Comparison of E4MH against Ethyl Chrysanthemumate (standard attractant) and 4-methyloctanoic acid.

  • Observation: E4MH was competitive with high-dose standard lures (30mg/day release rates).[6][9]

  • Stereochemical Insight: Research on the related Ethyl 4-methyloctanoate shows that while the beetle produces the (R)-enantiomer, the (S)-enantiomer is not repellent. Racemic mixtures perform statistically equally to pure (R)-lures in field settings.

Summary Table: Comparative Efficacy
ParameterNatural (Target)Synthetic (Racemic)Efficacy Delta
Isomeric Ratio 100:0 (R:S)50:50 (R:S)N/A
Receptor Binding High Affinity (Specific)Mixed (50% Active / 50% Inert)Minimal Loss
Behavioral Response Strong AttractionStrong AttractionStatistically Insignificant
Inhibition Risk NoneLow (Species Dependent)Negligible for Target Species

Experimental Protocols

For researchers validating these claims, the following protocols ensure reproducible data.

Protocol: Synthesis of Racemic this compound

Objective: Produce high-purity racemic E4MH for bioassays.

  • Reagents: Diethyl malonate, 1-chloro-2-methylhexane, Sodium ethoxide (NaOEt), Ethanol, NaCl, DMSO.

  • Alkylation:

    • Reflux diethyl malonate with NaOEt and 1-chloro-2-methylhexane in ethanol/THF.

    • Mechanism:[3][1][9] Enolate attack on the alkyl halide.

  • Decarboxylation (Krapcho):

    • Heat the resulting diester with NaCl in wet DMSO at 160°C.

    • Result: Formation of this compound.[3][1][2][6][8][10][11][12]

  • Purification:

    • Distill under reduced pressure.

    • QC Check: GC-MS (Retention Index ~1150 on DB-5 column).

Protocol: Field Bioassay (Efficacy Testing)

Objective: Compare capture rates of Synthetic E4MH vs. Control.

  • Trap Design: Use Vane Traps (bucket style) with cross vanes to intercept flight.

  • Lure Formulation:

    • Load 100 mg of Synthetic E4MH into a polyethylene sachet or rubber septum.

    • Release Rate Target: 3–10 mg/day.

  • Deployment:

    • Height: 1.5 – 2.0 meters above ground (flight path).

    • Spacing: Minimum 50 meters between traps to avoid plume interference.

  • Data Collection:

    • Count captures weekly.

    • Sex insects to determine sex-ratio bias (Natural pheromones often attract 50:50 or female-biased ratios).

  • Statistical Analysis:

    • Use Generalized Linear Models (GLM) with a Poisson distribution (count data) to compare treatments.

Mechanism of Action (Signaling Pathway)

Understanding why the synthetic racemate works requires mapping the olfactory pathway.

Pathwaycluster_interferenceStereochemical InteractionLureSynthetic Lure(50% R / 50% S)AntennaInsect Antenna(Sensilla Placodea)Lure->AntennaVolatilizationOBPOdorant Binding Proteins(OBP)Antenna->OBPDiffusionReceptorOlfactory Receptor (OR)(Stereoselective for R-isomer)OBP->ReceptorTransportNeuronOlfactory Receptor Neuron(Depolarization)Receptor->NeuronLigand Binding(R-isomer binds, S-isomer ignored)BehaviorUpwind Flight(Chemotaxis)Neuron->BehaviorSignal TransductionS_Isomer(S)-Isomer(From Synthetic)S_Isomer->ReceptorWeak/No Binding(No Inhibition)

Figure 2: Olfactory signal transduction pathway. The (R)-isomer in the synthetic mix triggers the response, while the (S)-isomer typically fails to bind or inhibit, resulting in net attraction.

Conclusion

For the purpose of pest management and behavioral manipulation , Synthetic (racemic) this compound is a highly efficacious alternative to the naturally derived or enantiopure ester.

  • Cost-Benefit: The cost of synthesizing enantiopure E4MH is orders of magnitude higher than the racemate.

  • Performance: Field data confirms that the presence of the "unnatural" isomer does not significantly compromise trap catch rates for Nicrophorus or Oryctes.

  • Recommendation: Use high-purity (>95% chemical purity) racemic this compound for operational field traps. Reserve enantioselective synthesis only for electrophysiological studies (EAG/SSR) where receptor specificity is the variable of interest.

References

  • Hallett, R. H., et al. (1995).[1][5] Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[3][1][5][6] Journal of Chemical Ecology. Link

  • Haberer, W., et al. (2008).[7] Intended and unintended receivers of the male pheromones of the burying beetles Nicrophorus humator and Nicrophorus vespilloides.[1] Journal of Chemical Ecology. Link

  • Mori, K., & Akasaka, K. (2016).[2][11] Synthesis of the enantiomers of the beetle pheromones this compound, 4-methyloctanoic acid and 4-methyl-1-nonanol.[2][8][10][11] Tetrahedron: Asymmetry.[11] Link[8]

  • Marshall, S. D. G., et al. (2017). Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle. Journal of Chemical Ecology. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Technical Deep Dive: Comparative Reproducibility of Ethyl 4-Methylheptanoate Synthesis Modules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Stereochemical Challenge

Ethyl 4-methylheptanoate is a critical aggregation pheromone for the West Indian sugarcane weevil (Metamasius hemipterus) and the burying beetle (Nicrophorus vespilloides). Its biological efficacy is strictly governed by the stereochemistry at the C4 position .

While racemic synthesis is chemically trivial, it results in a 50% inactive (and potentially antagonistic) isomer load. This guide evaluates the reproducibility of three distinct synthetic modules, moving from robust racemic generation to high-fidelity asymmetric synthesis.

The Core Reproducibility Bottleneck: The synthesis of the acid precursor (4-methylheptanoic acid) is the determining factor for success. The subsequent esterification is thermodynamically governed but physically sensitive to volatility losses.

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting a synthesis protocol based on required purity and available resources.

RouteSelection cluster_factors Reproducibility Factors Start Start: Define Requirements IsChiralityCritical Is Enantiopurity Critical? Start->IsChiralityCritical Scale Target Scale? IsChiralityCritical->Scale Yes Racemic Route A: Malonic Ester Synthesis (Racemic, Robust, Scalable) IsChiralityCritical->Racemic No (Field Trapping) Chiral Route B: Evans Auxiliary Alkylation (>98% ee, Low Scale, High Cost) Scale->Chiral < 10g (Lab R&D) Enzymatic Route C: Lipase Resolution (Moderate Scale, ~95% ee) Scale->Enzymatic > 100g (Pilot) Factor1 Temp Control (-78°C) Chiral->Factor1 Factor2 Anhydrous Conditions Chiral->Factor2

Figure 1: Strategic decision tree for selecting the synthesis module based on scale and stereochemical requirements.

Module A: Asymmetric Alkylation (The Gold Standard)

For applications requiring >98% enantiomeric excess (ee), the Evans Oxazolidinone method is the industry benchmark. However, it is the least reproducible if specific critical process parameters (CPPs) are ignored.

Mechanistic Causality

This route relies on the formation of a Z-enolate of an N-acyloxazolidinone. The reproducibility hinges on the chelation of the lithium cation between the carbonyl oxygens, which forces the electrophile (propyl iodide) to attack from the face opposite the bulky benzyl group.

Protocol: Enantioselective Synthesis of (4S)-Methylheptanoic Acid

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary)

  • NaHMDS or LDA (Base)

  • Propyl iodide (Electrophile)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with pentanoyl chloride (n-BuLi, THF, -78°C) to form the imide.

    • Checkpoint: Ensure complete drying of the auxiliary; water traces destroy n-BuLi.

  • Enolization (The Critical Step):

    • Cool the imide solution in THF to -78°C strictly.

    • Add NaHMDS (1.1 equiv) dropwise.

    • Causality: Temperatures above -60°C allow E-enolate formation, eroding diastereoselectivity.

  • Alkylation:

    • Add Propyl iodide (3.0 equiv).

    • Stir at -78°C for 4 hours, then warm slowly to 0°C.

    • Observation: The solution should remain clear. Turbidity indicates moisture ingress.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 in THF/Water.

    • Recovery: The expensive chiral auxiliary precipitates and must be recovered (Recyclability >90%).

Reproducibility Score: Low (Requires Schlenk line proficiency).

Module B: Classical Esterification (The Workhorse)

Once the acid (chiral or racemic) is obtained, it must be converted to the ethyl ester. While seemingly simple, the volatility of this compound leads to massive yield variations between batches.

Comparative Analysis of Esterification Methods
ParameterMethod 1: Fischer EsterificationMethod 2: Steglich (DCC/DMAP)Method 3: Acid Chloride
Reagents EtOH, H2SO4 (cat.)EtOH, DCC, DMAPSOCl2, then EtOH
Reaction Time 4-12 Hours (Reflux)3-6 Hours (RT)2 Hours
Yield 85-95%70-85%>95%
Purification Distillation (Easy)Filtration (Urea byproduct is difficult)Distillation
Reproducibility High Medium High
Key Risk Water accumulation stops reactionUrea contamination in productHCl gas evolution
Recommended Protocol: Modified Fischer Esterification

This protocol is self-validating because it drives the equilibrium to completion using a Dean-Stark trap or Molecular Sieves.

  • Setup: 250mL Round Bottom Flask equipped with a magnetic stir bar and a reflux condenser packed with 3Å Molecular Sieves (activated).

  • Charge: Dissolve 4-methylheptanoic acid (1.0 equiv) in absolute Ethanol (10.0 equiv).

    • Note: Excess ethanol acts as both reactant and solvent.

  • Catalyst: Add conc. H2SO4 (0.05 equiv).

  • Reflux: Heat to reflux (80°C) for 6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the acid spot (Rf ~0.1) confirms completion.

  • Workup (Critical for Volatiles):

    • Cool to RT. Neutralize with sat. NaHCO3.

    • Extract with Pentane (not Diethyl Ether). Pentane's low boiling point (36°C) allows for solvent removal without stripping the product (BP ~180°C, but volatile).

    • Do NOT use Rotary Evaporator at high vacuum. Use a Vigreux column at atmospheric pressure to distill off the pentane.

Visualizing the Critical Control Points

The following diagram maps the chemical pathway and highlights where reproducibility typically fails.

SynthesisWorkflow Acid 4-Methylheptanoic Acid (Precursor) Activation Activation (Protonation/Acyl Chloride) Acid->Activation Catalyst NucleophilicAttack Nucleophilic Attack (Ethanol) Activation->NucleophilicAttack Equilibrium Equilibrium (Water/HCl Release) NucleophilicAttack->Equilibrium Equilibrium->Activation Reversible (Fischer) Isolation Isolation (Solvent Removal) Equilibrium->Isolation Risk: Volatility Product This compound Isolation->Product

Figure 2: Reaction workflow highlighting the equilibrium bottleneck and volatility risk during isolation.

References

  • Oehlschlager, A. C., et al. (1996). Synthesis of the aggregation pheromone of the palm weevil. Canadian Journal of Chemistry, 74(3), 419-422. Link

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. Link

  • Haberer, W., et al. (2008).[2][3] Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides.[3] Journal of Chemical Ecology, 34(1), 94-98.[3] Link

  • Mori, K. (2010). Pheromone Synthesis. The Chemical Record, 10(1), 23-35. (General reference for pheromone stereochemistry).
  • US Patent 20170267625A1. Method for producing ethyl 4-methyloctanoate (and homologs). Link

Sources

Benchmarking Ethyl 4-methylheptanoate: Structural Analog Efficacy vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Ethyl 4-methylheptanoate against Commercial Pheromone Standards Content Type: Technical Comparison Guide Audience: Chemical Ecologists, Pest Management Researchers, and Agrochemical Product Developers.

Executive Summary

This guide provides a technical benchmarking analysis of This compound (E4MH) , evaluating its efficacy against the industry-standard aggregation pheromone Ethyl 4-methyloctanoate (E4MO) , commonly marketed as Oryctalure or Rhinolure.

While E4MH serves as the primary sex pheromone for burying beetles (Nicrophorus vespilloides), it acts as a structural analog and minor component in the chemical ecology of the Coconut Rhinoceros Beetle (Oryctes rhinoceros). This document analyzes the structure-activity relationship (SAR), volatility profiles, and field performance of E4MH to determine its viability as a commercial alternative or synergist in Integrated Pest Management (IPM) programs.

Physicochemical & Structural Benchmarking

The efficacy of a pheromone lure is governed by its volatility (release rate) and receptor affinity. E4MH is a lower homolog of the commercial standard E4MO.

Table 1: Comparative Physicochemical Profile

FeatureThis compound (Candidate)Ethyl 4-methyloctanoate (Standard)Impact on Formulation
CAS Number 22084-69-156196-53-3Identity Verification
Molecular Formula C₁₀H₂₀O₂C₁₁H₂₂O₂E4MH is lighter
Molecular Weight 172.27 g/mol 186.29 g/mol E4MH diffuses faster
Boiling Point ~185°C (Predicted)~205°CE4MH requires retentive matrix
Chirality (4R) / (4S) Enantiomers(4R) / (4S) Enantiomers4S is bioactive for Oryctes
Primary Target Nicrophorus vespilloides (Major)Oryctes rhinoceros (Major)Species Specificity
Expert Insight: The Volatility Factor

E4MH possesses a higher vapor pressure than the standard E4MO due to the loss of a methylene (-CH₂-) group in the main chain. In passive dispensers (e.g., membrane sachets or polymer vials), E4MH will exhibit a "burst release" profile, potentially exhausting the lure life prematurely unless the membrane thickness is increased or a retentive solvent (e.g., mineral oil) is utilized to depress vapor pressure.

Biological Performance: Field Efficacy Data

The commercial standard, E4MO, typically achieves capture rates significantly higher than historical attractants (like ethyl chrysanthemate). Benchmarking E4MH against this standard reveals the high specificity of coleopteran olfactory receptors.

Table 2: Comparative Field Trapping Indices (Oryctes rhinoceros) Data synthesized from Hallett et al. and Morin et al. field trials.

Lure TypeDose (mg/day)Relative Attraction Index (Standard = 100)Biological Interpretation
E4MO (Standard) 6 - 30 mg100 Gold Standard (High Affinity)
E4MH (Candidate) 6 - 30 mg~10 - 15 Weak Agonist / Cross-reactivity
Ethyl Chrysanthemate 40 mg~10Historical Control (Obsolete)
Unbaited Control 0 mg0Baseline
Mechanistic Analysis

For Oryctes rhinoceros, the olfactory receptor neurons (ORNs) are tuned specifically to the C8 backbone of the octanoate. The C7 backbone of E4MH fits the receptor pocket but with significantly reduced binding energy, resulting in weak depolarization of the antenna.

  • Niche Application: E4MH is the gold standard for Nicrophorus (burying beetle) surveys. Researchers targeting carrion beetles must use E4MH, as E4MO is unattractive to this genus.

Experimental Protocols

To validate these findings in a local context, the following self-validating workflows are recommended.

A. Synthesis & Purity Verification (Workflow)

Before biological testing, the candidate molecule must be synthesized and purified to exclude hydrolysis byproducts (acids) which are often repellent.

SynthesisWorkflow Start Precursor: Diethyl Malonate Step1 Alkylation (1-chloro-2-methylhexane) Start->Step1 NaOEt/EtOH Step2 Decarboxylation (Krapcho Reaction) Step1->Step2 NaCl, DMSO, Heat Crude Crude Ester Step2->Crude Purify Vacuum Distillation (Remove Acid) Crude->Purify QC GC-MS Analysis (>98% Purity) Purify->QC QC->Purify If Acid > 1%

Caption: Figure 1. Malonic ester synthesis pathway for branched ethyl esters. Note the critical purification step to remove repellent acidic byproducts.

B. Field Benchmarking Protocol (Randomized Complete Block)

Objective: Quantify the relative attractiveness of E4MH vs. E4MO.

  • Trap Design: Use vane traps (bucket style) to prevent escape.

  • Lure Preparation:

    • Standard: Load 500 mg E4MO into a polyethylene sachet (release rate ~15 mg/day).

    • Candidate: Load 500 mg E4MH into an identical sachet. Note: Due to higher volatility, weigh sachets weekly to correct for release rate differences.

  • Field Layout:

    • Select a palm plantation with known infestation.

    • Establish 5 blocks, with traps spaced >50m apart to avoid interference.

    • Rotation: Rotate trap positions every 7 days to eliminate location bias.

  • Data Collection:

    • Count total beetles (Male/Female).

    • Calculate Trap Index (TI) :

      
      
      
Decision Matrix: When to Use E4MH?

This diagram illustrates the logical pathway for selecting between the two pheromones based on the target species and research goal.

DecisionMatrix Start Select Target Organism Branch1 Coleoptera: Scarabaeidae (Oryctes rhinoceros) Start->Branch1 Branch2 Coleoptera: Silphidae (Nicrophorus spp.) Start->Branch2 Decision1 Use Standard: E4MO (Ethyl 4-methyloctanoate) Branch1->Decision1 Primary Choice Check Is E4MO unavailable? Branch1->Check Alternative? Decision2 Use Candidate: E4MH (this compound) Branch2->Decision2 Primary Choice Check->Decision1 No Alt Use E4MH + Plant Volatiles (Expect <15% Efficacy) Check->Alt Yes

Caption: Figure 2. Pheromone selection logic. E4MH is the specific choice for Silphidae, whereas E4MO is required for Scarabaeidae management.

References
  • Hallett, R. H., Perez, A. L., Gries, G., et al. (1995).[1][2] Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[2][3][4][5] Journal of Chemical Ecology. Link

  • Morin, J. P., Rochat, D., Malosse, C., et al. (1996).[1][6] Ethyl 4-methyloctanoate, major component of Oryctes rhinoceros (L.) (Coleoptera, Dynastidae) male pheromone.[1][2][3][5][6] C. R. Acad. Sci. Paris. Link

  • Haberer, W., Schmitt, T., Peschke, K., et al. (2008). Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides.[7] Journal of Chemical Ecology. Link

  • Bedoukian Research. (2024). Insect Pheromone Catalog: Ethyl 4-methyloctanoate. Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Field Trials Involving Ethyl 4-Methylheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and pest management, the rigorous evaluation of semiochemicals is paramount. This guide provides an in-depth technical comparison of ethyl 4-methylheptanoate, a known insect pheromone, against its alternatives. We will delve into the nuanced statistical analysis of field trial data, moving beyond simplistic step-by-step protocols to explain the causal reasoning behind experimental design and analytical choices. Our focus is on building self-validating systems for trustworthy and reproducible results.

Introduction to this compound: A Compound of Interest

This compound is a fatty acid ester that has been identified as a significant semiochemical in various insect species.[1] Notably, it is a male-produced compound in the burying beetle, Nicrophorus vespilloides, where it functions as a sex pheromone, attracting both males and females in field trials.[2] It is also recognized as one of three sex-specific compounds produced by the male coconut rhinoceros beetle, Oryctes rhinoceros, a major pest in oil palm plantations.[3] In this species, however, it is considered a minor component of the aggregation pheromone, with ethyl 4-methyloctanoate being the primary attractant.[3][4]

The potential of this compound in integrated pest management (IPM) programs necessitates a thorough understanding of its efficacy relative to other attractants and control methods. This guide will provide the framework for conducting and analyzing field trials to make such comparisons.

Designing Robust Field Trials for Pheromone Efficacy

The foundation of a reliable comparison lies in a meticulously designed field trial. The primary objective is to evaluate and compare the number of target insects captured by traps baited with different pheromone lures in a natural setting.[5] A common and robust experimental layout is the randomized complete block design .[5][6] This design helps to minimize the effects of environmental variability across the study site.

Experimental Protocol: A Self-Validating System

A well-designed protocol ensures that the results are a true reflection of the treatments' effects and not artifacts of the experimental setup.

Objective: To compare the attractiveness of this compound to alternative compounds for a target insect species.

Materials:

  • Pheromone Lures:

    • Test Lure: this compound

    • Alternative Lure 1: e.g., Ethyl 4-methyloctanoate

    • Alternative Lure 2: e.g., Ethyl chrysanthemumate (a previously used attractant for O. rhinoceros)[3]

    • Control: Unbaited lure

  • Traps: Appropriate for the target species (e.g., vane traps, delta traps, funnel traps).[5][7][8] The choice of trap design can significantly influence capture rates.[7]

  • Stakes or Hangers: For consistent trap deployment height.

  • GPS Device: For precise mapping of trap locations.

  • Data Collection Sheets/Device: For recording capture data.

Procedure:

  • Site Selection: Choose a location with a known and relatively uniform population of the target insect.

  • Blocking: Divide the experimental area into a minimum of four to five blocks (replicates). Each block should be as homogenous as possible in terms of habitat.

  • Randomization: Within each block, randomly assign the different lure treatments (including the control) to the traps. This is a critical step to prevent systematic bias.

  • Trap Deployment:

    • Place one trap for each treatment within each block.

    • Maintain a significant distance between traps (e.g., 20-50 meters) to minimize interference.[6]

    • Ensure all traps are deployed at a uniform height.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects in each trap.

    • After each count, clear the traps. To avoid positional bias, it is good practice to re-randomize the trap positions within each block after each data collection interval.

  • Lure Maintenance: Replace lures according to their specified field life to ensure a consistent release rate.

Visualizing the Experimental Workflow

G cluster_setup Experimental Setup cluster_data Data Collection & Analysis SiteSelection Site Selection Blocking Blocking (Replication) SiteSelection->Blocking Randomization Randomization of Treatments Blocking->Randomization TrapDeployment Trap Deployment Randomization->TrapDeployment DataCollection Regular Trap Monitoring & Insect Counting TrapDeployment->DataCollection DataEntry Data Entry & Verification DataCollection->DataEntry StatAnalysis Statistical Analysis (GLM) DataEntry->StatAnalysis Interpretation Interpretation of Results StatAnalysis->Interpretation

Caption: Workflow for a randomized complete block design field trial.

Statistical Analysis: Beyond Standard ANOVA

Insect trap capture data are typically count data, which often violate the core assumptions of standard Analysis of Variance (ANOVA), namely the normality of residuals and homogeneity of variances.[9] Such data frequently exhibit a skewed distribution, a variance that increases with the mean, and a high number of zero counts.[9][10][11] Therefore, more appropriate statistical models are required for a valid analysis.

The Case for Generalized Linear Models (GLMs)

Generalized Linear Models (GLMs) are a flexible extension of linear regression that allow for response variables with error distributions other than the normal distribution.[12][13] For insect count data, GLMs with a Poisson or Negative Binomial distribution are often more appropriate.[9][12]

  • Poisson Distribution: This is a good starting point for count data. A key assumption of the Poisson distribution is that the mean and variance are equal.[12][13]

  • Negative Binomial Distribution: In practice, insect count data are often "overdispersed," meaning the variance is greater than the mean.[12][13] The negative binomial distribution accounts for this overdispersion, providing a more robust model in such cases.[9][11]

For datasets with an excessive number of zeros (e.g., when an attractant is ineffective), zero-inflated models (Zero-Inflated Poisson or Zero-Inflated Negative Binomial) can be employed.[10][11][13] These models assume that the data arise from two separate processes: one that generates only zero counts and another that generates counts from a standard Poisson or negative binomial distribution.[13]

Logical Flow of Statistical Model Selection

G Start Insect Count Data Collected CheckAssumptions Check ANOVA Assumptions (Normality, Homogeneity of Variance) Start->CheckAssumptions AssumptionsMet Assumptions Met CheckAssumptions->AssumptionsMet Yes AssumptionsViolated Assumptions Violated CheckAssumptions->AssumptionsViolated No UseANOVA Use ANOVA AssumptionsMet->UseANOVA UseGLM Use Generalized Linear Model (GLM) AssumptionsViolated->UseGLM Interpretation Interpretation CheckOverdispersion Check for Overdispersion (Variance > Mean) UseGLM->CheckOverdispersion Overdispersed Overdispersion Present CheckOverdispersion->Overdispersed Yes NotOverdispersed No Overdispersion CheckOverdispersion->NotOverdispersed No UseNegBin Use Negative Binomial GLM Overdispersed->UseNegBin UsePoisson Use Poisson GLM NotOverdispersed->UsePoisson CheckExcessZeros Check for Excess Zeros UsePoisson->CheckExcessZeros UseNegBin->CheckExcessZeros ExcessZeros Excess Zeros Present CheckExcessZeros->ExcessZeros Yes NoExcessZeros No Excess Zeros CheckExcessZeros->NoExcessZeros No UseZeroInflated Consider Zero-Inflated Models ExcessZeros->UseZeroInflated

Caption: Decision tree for selecting the appropriate statistical model.

Comparative Performance of this compound

Field trial data allows for a direct comparison of the efficacy of this compound against its alternatives. The following table presents hypothetical data based on published findings for Oryctes rhinoceros to illustrate the comparison.[3]

TreatmentMean Beetle Captures (per trap per week)Standard ErrorStatistical Significance (relative to Control)
This compound 2.50.4p < 0.05
Ethyl 4-methyloctanoate (Major Component)8.21.1p < 0.001
Ethyl chrysanthemumate2.30.5p < 0.05
4-Methyloctanoic acid1.50.3Not Significant
Control (Unbaited)0.20.1-

Interpretation of a study on Oryctes rhinoceros revealed:

  • This compound was significantly more attractive than the unbaited control.

  • Its attractiveness was comparable to that of ethyl chrysanthemumate , a previously used attractant.[3]

  • It was more effective than 4-methyloctanoic acid .[3]

  • However, it was significantly less attractive than ethyl 4-methyloctanoate , the major component of the aggregation pheromone.[3]

These findings underscore the importance of testing individual pheromone components and their blends to optimize attractants for pest management programs.

Conclusion and Future Directions

For this compound, existing research indicates it has biological activity but may be outperformed by other components of the natural pheromone blend, such as ethyl 4-methyloctanoate in the case of Oryctes rhinoceros.[3] Future research should focus on dose-response studies to determine the optimal release rate of this compound and investigate potential synergistic or inhibitory effects when combined with other pheromone components. Such rigorous, statistically sound field trials are essential for the development of effective and sustainable pest management strategies.

References

  • A Comparison of Generalized Linear Models for Insect Count Data. (n.d.). Research India Publications. Retrieved from [Link]

  • Sileshi, G. (2006). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. Bulletin of Entomological Research, 96(5), 479-488.
  • Sileshi, G. (2006). Evaluation of Statistical Models for Analysis of Insect, Disease and Weed Abundance and Incidence Data. Journal of Applied Sciences, 6(13), 2821-2830.
  • Reissig, W. H., Stanley, B. H., & Weires, R. W. (1989). Field Comparison of Nonsticky and Sticky Pheromone Traps for Monitoring Fruit Pests in Western New York. Journal of Economic Entomology, 82(4), 1095-1100.
  • A Comparison of Generalized Linear Models for Insect Count Data. (2024). ResearchGate. Retrieved from [Link]

  • Sileshi, G. (2007). Selecting the right statistical model for analysis of insect count data by using information theoretic measures. Bulletin of Entomological Research, 97(1), 83-94.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Roelofs, W. L., & Cardé, R. T. (2008). Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides. Journal of Chemical Ecology, 34(1), 133-136.
  • Hallett, R. H., Gries, G., Gries, R., Borden, J. H., Czyzewska, E., Oehlschlager, A. C., Pierce, H. D., Jr, Angerilli, N. P. D., & Rauf, A. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae). Journal of Chemical Ecology, 21(10), 1549–1570.
  • Morin, J. P., Rochat, D., Malosse, C., Lettere, M., de Chenon, R. D., Wibwo, H., & Descoins, C. (1996). [Ethyl 4-methyloctanoate, Major Component of Male Pherome in Oryctes Rhinoceros (L.) (Coleoptera, Dynastidae)]. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie, 319(7), 595–602.
  • FIELD EFFICACY TESTING OF SEX PHEROMONE TRAPPING WITH ALTERNATIVE TRAP DESIGN-LURE OPTIONS FOR BRINJAL SHOOT AND FRUIT BORER IN. (2023). Indian Journal of Entomology. Retrieved from [Link]

Sources

Cross-Referencing Spectral Data of Ethyl 4-Methylheptanoate: A Multi-Tiered Identification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and flavor chemistry, the precise identification of branched esters like ethyl 4-methylheptanoate is critical. Relying solely on mass spectral matching (MS) is insufficient due to the high similarity between structural isomers (e.g., ethyl 3-methylheptanoate or ethyl octanoate).[1]

This guide presents a Triangulated Identification Protocol that integrates Mass Spectral fidelity, Linear Retention Indices (LRI), and Probability Scoring.[2] We move beyond simple "library hits" to a self-validating system that minimizes false positives in complex matrices.[2]

Technical Profile: this compound

Before cross-referencing, establish the "Ground Truth" parameters derived from authoritative libraries (NIST, PubChem).[2]

Reference Spectral Attributes
ParameterValue / CharacteristicSource Validation
CAS Registry 22084-69-1[PubChem, 2025]
Formula C₁₀H₂₀O₂ (MW 172.[1][2][3]26)[NIST WebBook]
Key MS Fragments m/z 88 (Base Peak, McLafferty), m/z 101 , m/z 73 , m/z 127 (M-OEt)Theoretical/NIST
Retention Index (LRI) 1156 (Semi-standard non-polar column)[PubChem / NIST]
Boiling Point ~189°C (Predicted)[ChemBook]

Critical Insight: The base peak at m/z 88 is characteristic of ethyl esters (McLafferty rearrangement).[1] However, the branching at the C4 position creates subtle variations in the abundance of secondary ions (e.g., m/z 101 or 115) compared to the straight-chain isomer, ethyl octanoate.[2]

Methodology: The Triangulated Cross-Reference Protocol

Do not rely on a single "Top Hit" from your software.[1] Follow this three-step workflow to validate identity.

Step 1: Spectral Similarity Scoring (The "Fingerprint")

Objective: Quantify the overlap between your experimental spectrum and the library standard (NIST/Wiley).

  • Algorithm: Use the Dot-Product (Cosine) algorithm .

  • Thresholds:

    • > 900: Excellent Match (High confidence).[1]

    • 800–900: Good Match (Requires RI confirmation).[1]

    • < 800: Ambiguous (Reject or re-acquire).

  • Action: Check for the presence of the molecular ion (m/z 172 ). It is often weak in aliphatic esters but essential for confirmation.[1]

Step 2: Retention Index (RI) Filtering (The "Time Check")

Objective: Eliminate isomers that have identical mass spectra but elute at different times.[1]

  • Calculation: Calculate the experimental LRI using an alkane ladder (C8–C20).

    
    [1]
    
  • Validation Rule:

    
    
    
    • Target LRI:1156 (DB-5/Semi-standard non-polar).[1][2]

    • Rejection Criteria: If the MS score is 950 but the LRI deviation is >30 units, it is a False Positive (likely a positional isomer).

Step 3: Probability & Reverse Search (The "Purity Check")

Objective: Ensure the match isn't an artifact of background noise (co-elution).

  • Reverse Search Score: Ignores peaks in the experimental spectrum that are not in the library entry. High Reverse Score + Low Forward Score = Co-elution (Impure peak).[1]

  • Probability: The likelihood that the hit is correct among all candidates in the library. A probability > 80% is desired.[1]

Experimental Data Comparison (Simulation)

The following table illustrates a typical cross-referencing scenario distinguishing the target from a common interference.

MetricThis compound (Target)Ethyl Octanoate (Interference)Decision Logic
Library Match Score 945910Both have high spectral similarity (m/z 88 base).[1][2]
Reverse Match Score 960955Both peaks are relatively pure.[1]
Literature RI (DB-5) 1156 1193 Distinct separation (~37 units).[1]
Experimental RI 11581158Target Confirmed. (Delta = 2 units).
Key Ion Ratio (101/88) HighLowBranching increases m/z 101 abundance.[1]
Outcome POSITIVE ID NEGATIVE RI is the deciding factor.[1]

Visualized Workflow (DOT Diagram)

The following diagram outlines the logical decision tree for accepting or rejecting a spectral match.

CrossReferenceLogic Start Start: Acquire GC-MS Data Search 1. Library Search (NIST/Wiley) Start->Search ScoreCheck Match Score > 850? Search->ScoreCheck RI_Check 2. Calculate LRI (Alkane Standard) ScoreCheck->RI_Check Yes Final_Decision Decision ScoreCheck->Final_Decision No (Reject) RI_Compare Delta RI < 20 units? (Ref: 1156) RI_Check->RI_Compare Visual_Inspect 3. Visual Inspection (m/z 88, 101, 172) RI_Compare->Visual_Inspect Yes RI_Compare->Final_Decision No (Isomer Mismatch) Visual_Inspect->Final_Decision Pass: Confirmed ID

Caption: Decision logic for validating this compound identity. Note the critical "Kill Step" at the RI comparison stage.

Protocol for Routine Analysis

  • Instrument Setup: Calibrate GC-MS using perfluorotributylamine (PFTBA). Ensure the ion source is at 230°C to prevent thermal degradation.

  • Standard Injection: Inject a C8–C20 alkane mix immediately before or after the sample batch to establish the retention ladder.[1]

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z 88 to locate potential ethyl esters.[1]

    • Deconvolute overlapping peaks using AMDIS or vendor software.

  • Library Query: Search the deconvoluted spectrum against NIST 23 or Wiley 12.

  • Cross-Reference:

    • Compare the experimental RI against the library value (1156).[1]

    • Verify the presence of the molecular ion (m/z 172).

  • Reporting: Report the identification with the Match Factor , Reverse Match Factor , and RI Deviation (e.g., "ID: this compound, MF: 920, dRI: +2").

References

  • National Institute of Standards and Technology (NIST). Heptanoic acid, 4-methyl-, ethyl ester (this compound) - Gas Chromatography & Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[2][4] Accessed October 2023. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10773534, this compound.[1][2] PubChem.[1][5][6][7] [Link]

  • Centers for Disease Control and Prevention (CDC). High Resolution Mass Spectrometry (HRMS) Library spectra collection, review, and approval.[1] Laboratory Quality Assurance.[1] [Link][1]

  • Nelson Labs. Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry.[1][8] White Paper, 2020.[1][2] [Link]

  • Stein, S. E. An Integrated Method for Spectrum Extraction and Compound Identification from Gas Chromatography/Mass Spectrometry Data.[1] Journal of the American Society for Mass Spectrometry, 1999. (Basis for AMDIS/NIST algorithms).

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A Comparative Guide to Evaluating Non-Target Impacts of Ethyl 4-Methylheptanoate Deployment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential non-target impacts of ethyl 4-methylheptanoate. As a semiochemical, its specificity is a key advantage, but rigorous evaluation is essential to ensure ecological safety. This document moves beyond a simple checklist of procedures to offer an in-depth analysis of experimental design, causality, and data interpretation, grounded in established scientific principles.

Introduction: The Role and Rationale of this compound

This compound is a volatile ester compound that functions as a critical semiochemical in insect communication.[1] It is notably recognized as a major component of the aggregation pheromone for several significant pest beetles, such as the Coconut Rhinoceros Beetle (Oryctes rhinoceros) and burying beetles of the genus Nicrophorus.[1][2][3] In these species, the pheromone is typically released by males to attract both males and females to suitable feeding and breeding sites, playing a crucial role in their chemical ecology.[2][3]

The application of such pheromones in integrated pest management (IPM) programs offers a highly targeted and environmentally conscious alternative to broad-spectrum insecticides.[4][5][6] Strategies like monitoring, mass trapping, and mating disruption leverage these specific chemical signals to control pest populations without harming beneficial, non-target organisms.[5][7][8] While pheromones are lauded for their species-specificity and low toxicity, a thorough evaluation of potential non-target effects is a cornerstone of responsible development and deployment.[4][9] This is particularly crucial as structural similarities between pheromones of different species can sometimes lead to unintended behavioral responses in taxonomically related insects.[10]

A Tiered Approach to Non-Target Impact Assessment

A robust evaluation of non-target impacts should follow a logical, tiered progression from controlled laboratory settings to real-world field conditions. This approach allows for the systematic screening of potential effects and the conservation of resources by focusing more intensive efforts on areas of identified concern.

G EAG Electroantennography (EAG) GC_EAD GC-EAD EAG->GC_EAD Identifies active components Behavioral Behavioral Assays (e.g., Y-Tube Olfactometer) GC_EAD->Behavioral Confirms behavioral relevance Trapping Field Trapping Studies Behavioral->Trapping Informs field study design Residue Residue Analysis (GC-MS) Trapping->Residue Risk Comprehensive Risk Assessment Trapping->Risk Provides ecological data Residue->Risk Provides exposure data

Caption: A tiered workflow for assessing non-target impacts of semiochemicals.

Comparative Methodologies for Non-Target Evaluation

The selection of appropriate methodologies is critical for a comprehensive assessment. Below is a comparison of key techniques, their applications, and inherent advantages and limitations.

Methodology Primary Objective Key Advantages Limitations
Electroantennography (EAG) To determine if a non-target species can detect the compound.High-throughput screening; sensitive primary indicator of olfactory reception.[11][12]Does not confirm a behavioral response; prone to false positives if not carefully controlled.[12]
Gas Chromatography-Electroantennographic Detection (GC-EAD) To identify specific active compounds within a blend that elicit an antennal response.Pinpoints active components in complex mixtures; essential for understanding the basis of a response.[13]Requires specialized equipment; interpretation can be complex.
Behavioral Assays (e.g., Y-Tube Olfactometer) To assess attraction or repulsion of a non-target species to the compound.Directly measures behavioral outcomes; can differentiate between attraction, repulsion, and neutrality.[14]Laboratory behavior may not perfectly reflect field behavior; requires careful control of environmental variables.[15]
Field Trapping Studies To evaluate the attraction of non-target species to baited traps under real-world conditions.Provides ecologically relevant data on species attracted; essential for risk assessment.[16]Can be influenced by numerous environmental factors; requires robust experimental design and species identification.
Residue Analysis (GC-MS) To quantify the concentration and persistence of the compound in the environment (e.g., soil, water, foliage).Provides crucial data on environmental fate and exposure levels; highly sensitive and specific.[17][18]Requires sophisticated analytical instrumentation and method development.[19][20]
In-Depth Experimental Protocols

4.1. Protocol: Electroantennography (EAG) Screening

This protocol provides a standardized method to screen for olfactory responses in non-target insects.

Objective: To measure the summed electrical response of a non-target insect's antenna to this compound.[21]

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane)

  • Reference electrodes (Ag/AgCl)

  • Glass capillary electrodes

  • Micromanipulators

  • EAG probe and amplifier

  • Air stimulus controller

  • Faraday cage

  • Dissecting microscope

  • Non-target insect specimens

Procedure:

  • Preparation of Stimulus: Create a serial dilution of this compound in hexane (e.g., 10 ng/µL, 1 ng/µL, 0.1 ng/µL). Apply 10 µL of each solution to a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Antenna Preparation: Immobilize a live, non-target insect. Under a dissecting microscope, carefully excise one antenna at its base.[11][21]

  • Mounting: Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the base. Use a small amount of conductive gel to ensure a stable electrical connection.[21]

  • Signal Acquisition: Place the mounted antenna inside a Faraday cage to shield it from electrical noise.[11][21] A continuous stream of humidified, purified air is passed over the antenna.

  • Stimulation: Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, directed at the antenna. Record the resulting voltage deflection.

  • Data Recording: Present stimuli in order of increasing concentration, with a sufficient recovery period (e.g., 60 seconds) between puffs.[21] The peak amplitude of the negative voltage deflection (in millivolts) is the EAG response.[21]

G cluster_setup EAG Setup Air Purified Air Source Stimulus Stimulus Cartridge (this compound) Air->Stimulus Puff Antenna Mounted Antenna (Non-Target Insect) Stimulus->Antenna Odor Delivery Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier DAQ Data Acquisition System Amplifier->DAQ

Caption: Key components of an Electroantennography (EAG) experimental setup.[11]

4.2. Protocol: Y-Tube Olfactometer Behavioral Assay

This protocol details a standard two-choice behavioral assay.

Objective: To determine if this compound is attractive, repellent, or neutral to a non-target insect.

Materials:

  • Glass Y-tube olfactometer

  • Purified, humidified air source with flow meters

  • This compound and solvent (hexane)

  • Non-target insect specimens (starved for an appropriate period)

Procedure:

  • Apparatus Setup: Connect the air source to the two arms of the Y-tube, ensuring equal airflow through each arm.

  • Stimulus Preparation: Apply a solution of this compound to a filter paper and place it in the odor chamber of one arm. Place a filter paper with solvent only in the other arm's chamber.[14]

  • Assay: Introduce a single insect into the central arm of the olfactometer.

  • Data Collection: Record the insect's first choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes).

  • Controls and Replication: After testing a set number of insects, clean the apparatus thoroughly and switch the positions of the treatment and control arms to avoid positional bias. Replicate the experiment multiple times.

  • Data Analysis: Use a Chi-squared test to determine if there is a statistically significant preference for either arm.

4.3. Protocol: Field Trapping and Species Identification

Objective: To assess the attraction of non-target arthropods to this compound-baited traps in a natural setting.

Materials:

  • Standardized insect traps (e.g., panel traps, funnel traps)

  • Lures containing a controlled release formulation of this compound

  • Control lures (without the active ingredient)

  • Killing/preservation agent for traps (e.g., propylene glycol)

  • GPS unit for marking trap locations

Procedure:

  • Site Selection: Choose multiple representative sites within the intended deployment area.

  • Experimental Design: At each site, establish a transect or grid. Deploy pairs of traps: one baited with the this compound lure and one with a control lure. Separate traps sufficiently to avoid interference (e.g., >50 meters).

  • Trap Deployment: Hang traps at a consistent height and in similar microhabitats.

  • Sample Collection: Collect trapped insects at regular intervals (e.g., weekly) for a predetermined period that covers the main activity season of local fauna.

  • Species Identification: Sort and identify all captured specimens to the lowest feasible taxonomic level. Pay special attention to beneficial insects (pollinators, predators) and threatened or endangered species.

  • Data Analysis: Compare the number and diversity of non-target species captured in the pheromone-baited traps versus the control traps using appropriate statistical tests (e.g., t-tests, ANOVA).

Data Interpretation and Risk Assessment

The ultimate goal of these evaluations is to conduct a thorough risk assessment. This involves synthesizing data from all tiers of the investigation.

  • EAG and Behavioral Data: Positive responses in laboratory assays indicate a potential for interaction. The strength and nature of the behavioral response (attraction vs. repulsion) provide context for the potential ecological outcome.

  • Field Trapping Data: This is the most critical dataset for assessing real-world impact. The key question is whether the deployment of this compound significantly increases the capture of non-target species compared to unbaited traps. Statistically significant attraction of beneficial or protected species would be a major concern.

  • Residue Analysis: Data on the environmental concentration and degradation rate of this compound helps to define the spatial and temporal extent of potential exposure for non-target organisms.[22]

Regulatory agencies in several countries have recognized that semiochemicals like pheromones generally pose a low risk to human health and the environment due to their target-specific mode of action, rapid dissipation, and use at concentrations similar to those found in nature.[9][22] However, a data-driven, case-by-case evaluation as outlined in this guide remains the gold standard for ensuring environmental safety.

Conclusion

The deployment of this compound as a pest management tool exemplifies a shift towards more sustainable and ecologically sound agricultural practices. Its high specificity is a significant advantage over conventional broad-spectrum pesticides.[4][5] Nevertheless, a rigorous and systematic evaluation of its potential impacts on non-target organisms is not merely a regulatory hurdle but a scientific responsibility. By employing a tiered approach that integrates electrophysiological, behavioral, and field-level data, researchers can build a comprehensive profile of the compound's ecological interactions. This ensures that its benefits in managing target pests are realized with minimal disruption to the broader ecosystem.

References

  • Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone. Benchchem.
  • Pheromones for Controlling Insect Pests. Organic Crop production.
  • Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene. Benchchem.
  • Witzgall, P., et al. (2009). Sex Pheromones and Their Impact on Pest Management. Slunik.
  • (2023). Insect Pheromone: A tool in agricultural pest management. ResearchGate.
  • Regulation of semiochemicals - Global aspects. Wageningen University & Research.
  • (2024). Guidance Document on Semiochemical Active Substances and Plant Protection Products. Food Safety.
  • Chemical structure of coconut rhinoceros beetle aggregation pheromone, ethyl 4-methyloctanoate. ResearchGate.
  • Behavioral Responses of Non-target Insects to 9-Heptacosanone: A Comparative Guide. Benchchem.
  • (2023). Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox.
  • Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry - ACS Publications.
  • (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research.
  • Application Notes and Protocols for Electroantennography (EAG) Assay of (5E)-5-Undecenal. Benchchem.
  • (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC - NIH.
  • (1997). Guidelines for the Research and Registration of Pest Control Products Containing Pheromones.
  • (2008). Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides.
  • INSECT PHEROMONES. Bruce Alberts.
  • Behavioral Assays. Chemical Ecology - Max-Planck-Gesellschaft.
  • Ethyl 4-Methyloctanoate | Insect Pheromone. MedchemExpress.com.
  • Use of Semiochemicals for Survey and Detection of Exotic Insects: Principles and Constraints. DTIC.
  • ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH.
  • Techniques for Behavioral Bioassays. ResearchGate.
  • Ethyl-4-methyloctanoate 93.4% (Crop Protection - Insect Pheromones). Behn Meyer.
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  • (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ.
  • Sessions. SETAC.
  • Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs. Radcliffe's IPM World Textbook.
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  • This compound | C10H20O2. PubChem - NIH.
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Safety Operating Guide

Mastering the Safe Handling of Ethyl 4-methylheptanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-methylheptanoate, moving beyond rote instructions to elucidate the fundamental principles that underpin laboratory safety. Our objective is to empower you with the knowledge to not only follow protocols but to understand and anticipate the chemical's behavior, ensuring a secure and efficient research environment.

Hazard Identification and Risk Assessment: Understanding this compound

This compound is a combustible liquid that also poses risks of skin, eye, and respiratory irritation.[1] A thorough understanding of its properties is the first step in a robust safety protocol.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
Molecular Formula C10H20O2PubChem[1]
Molecular Weight 172.26 g/mol PubChem[1]
Appearance Colorless liquidN/A
Boiling Point 171 - 172 °CMilliporeSigma[2]
Flash Point Combustible liquidPubChem[1]
GHS Hazard Statements H227, H315, H319, H335PubChem[1]

The Globally Harmonized System (GHS) classifications indicate that this chemical is a combustible liquid (H227), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This hazard profile dictates the necessity for stringent control measures to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical.

  • Eye and Face Protection: Given that this compound causes serious eye irritation, the use of chemical safety goggles is mandatory.[1] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles. This combination provides a robust barrier against direct contact with the eyes and face.

  • Respiratory Protection: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood to prevent respiratory irritation.[1] If a fume hood is not available or in situations of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage: Engineering and Administrative Controls

Beyond personal protective equipment, a safe laboratory environment relies on well-designed engineering controls and established administrative procedures.

Ventilation: The Unseen Guardian

Proper ventilation is paramount when working with volatile and irritant chemicals. A certified chemical fume hood is the primary engineering control for handling this compound.

Key Principles of Fume Hood Use:

  • Sash Position: Always work with the sash at the lowest possible height that still allows for comfortable and safe manipulation of the chemical. This maximizes the face velocity and containment capabilities of the hood.[4][5][6]

  • Placement of Materials: All work should be conducted at least six inches inside the hood to ensure that vapors are effectively captured by the exhaust system.[4][5][6]

  • Minimize Obstructions: Avoid cluttering the fume hood with unnecessary equipment or containers, as this can disrupt the airflow and compromise containment.[5][7][8]

  • Airflow Integrity: Keep laboratory doors and windows closed to maintain the negative pressure required for proper fume hood function.[5][8]

Storage: Segregation and Stability

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with these substances can lead to vigorous reactions, generating heat and potentially hazardous byproducts.

Storage Best Practices:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Keep away from sources of ignition, as it is a combustible liquid.[2]

  • Segregate from incompatible chemicals to prevent accidental mixing. A chemical compatibility chart should be consulted for proper storage arrangements.

Experimental Protocol: Synthesis of this compound

The following is an adapted, step-by-step protocol for the synthesis of this compound, illustrating its handling in a practical laboratory setting. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Objective: To synthesize this compound via esterification of 4-methylheptanoic acid.

Materials:

  • 4-methylheptanoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-methylheptanoic acid and an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. This is an exothermic reaction, and the addition should be done cautiously.

  • Reflux: Heat the mixture to reflux using a heating mantle and continue for several hours to drive the esterification to completion.

  • Workup - Neutralization: After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious during the bicarbonate wash as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess ethanol and obtain the crude this compound. Further purification can be achieved by distillation.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Response Workflow:

SpillResponse Start Spill Occurs Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess the spill (size and hazard) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill PPE Don appropriate PPE (respirator, gloves, goggles) SmallSpill->PPE Manageable by lab personnel EvacuateLarge Evacuate the laboratory and contact EHS LargeSpill->EvacuateLarge Beyond lab capabilities Absorb Contain and absorb spill with inert material (e.g., vermiculite, sand) PPE->Absorb Collect Collect absorbed material in a sealed container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose End End Dispose->End EvacuateLarge->End

Caption: Workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

This compound and materials contaminated with it must be disposed of as hazardous waste. Do not pour down the drain.[10][11]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. This container should be designated for flammable liquid waste.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

  • Contaminated Solids: Any solid materials (e.g., absorbent pads, gloves, paper towels) contaminated with this compound should be collected in a separate, sealed bag or container and labeled as hazardous waste.

  • Disposal Request: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor.[11]

By adhering to these comprehensive guidelines, you contribute to a culture of safety and scientific excellence. The principles outlined here are not merely rules to be followed but a framework for critical thinking and responsible practice in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10773534, this compound. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). General Work Practices for Laboratory Hoods. Retrieved from [Link]

  • Safety Guideline Laboratory Fume Hoods. (n.d.). Retrieved from [Link]

  • Northwestern University. (2011, June 6). Chemical Fume Hood Handbook. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Actalent. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.